Bismuth-oxygen
Description
Structure
2D Structure
Properties
IUPAC Name |
dibismuth;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXMATWDRGMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Bi+3].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2O3 | |
| Record name | bismuth(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bismuth(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1304-76-3 (Parent) | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
465.959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] Insoluble; [MSDSonline] | |
| Record name | Bismuth(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
12048-50-9, 12640-40-3, 1304-76-3 | |
| Record name | Bismuth tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012640403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.475 | |
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| Record name | BISMUTH OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6I4E79QF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bismuth Oxygen Compounds
Advanced Fabrication Strategies for Bismuth-Oxygen Nanostructures
The fabrication of this compound nanostructures with tailored properties necessitates advanced synthetic approaches. These strategies offer refined control over the material's characteristics, enabling their integration into high-performance devices.
Templating Methods for Controlled Bismuth Oxide Nanoparticle Synthesis
Templating methods provide a pathway for directing the growth and morphology of bismuth oxide nanoparticles by utilizing a pre-existing structural guide. This approach allows for the synthesis of nanoparticles with specific sizes and shapes. A notable example involves the use of a diblock copolymer template derived from norbornene derivatives. In this process, a bismuth precursor, such as bismuth chloride (BiCl₃), is introduced and forms within the nano-sized micelles of the copolymer. Subsequent calcination of the resulting composite yields bismuth oxide nanoparticles, typically in the α-Bi₂O₃ phase, with an average size ranging from 10 to 30 nm. scientific.netresearchgate.net This technique demonstrates the ability to control the final crystal phase and size distribution of the synthesized nanoparticles.
Green Synthesis Approaches for Bismuth Oxide Nanomaterials
Green synthesis strategies for bismuth oxide nanomaterials emphasize environmentally benign and sustainable production, minimizing the use of hazardous chemicals and the generation of harmful by-products. mdpi.combepls.com These methods frequently employ natural resources as effective reducing and capping agents.
Detailed Research Findings from Green Synthesis Approaches:
Plant Extracts as Bioreductants:
Mexican Mint Gel: Bismuth oxide nanoparticles (BONPs) have been successfully synthesized through an eco-friendly combustion process utilizing Mexican Mint gel as a fuel source. Characterization by X-ray Diffraction (PXRD) indicated a crystallite size of approximately 55 nm, a finding corroborated by Transmission Electron Microscopy (TEM) which showed sizes less than 55 nm. Diffuse Reflectance Spectroscopy (DRS) analysis determined the nanoparticles' bandgap to be 3.07 eV. mdpi.com
Ficus benghalensis Leaf Extract: This extract has been reported for the green synthesis of polydisperse bismuth oxide nanorods. X-ray diffraction confirmed the formation of single-phase (α-Bi₂O₃) crystalline bismuth oxide with characteristic peaks at (1,1,0) and (1,2,0). UV-Vis results showed a wide bandgap of 3.13 eV. Scanning Electron Microscopy (SEM) images confirmed the rod-like morphology, with an average diameter of 388 nm. Fourier Transform Infrared Spectroscopy (FTIR) analysis highlighted the role of the leaf extract as both a reducing and stabilizing agent. tandfonline.com
Mentha pulegium Aqueous Extract: Bismuth oxide nanoparticles (Bi₂O₃ NP) were prepared using this aqueous extract at 90°C for 24 hours. X-ray diffraction confirmed the monoclinic α-Bi₂O₃ crystalline structure. Dynamic Light Scattering (DLS), SEM, and TEM analyses indicated a nanometer-scale size with a narrow distribution, with the particle size estimated at 150 nm. researchgate.netnih.gov
Almond Gum (ALG): Almond gum has been identified as a potent bio-reductant for the green synthesis of bismuth oxide nanoparticles (BiO-NPs). These synthesized nanoparticles exhibited a surface area of 24.5774 m²/g. nih.gov
Lemon Juice: Lemon juice has been demonstrated to serve effectively as both a reducing and capping agent for the cost-effective and green synthesis of crystalline bismuth nanoparticles (BiNPs) in basic aqueous media. The resulting spherical BiNPs possess a rhombohedral crystalline structure and are stably dispersible due to capping by phytochemicals. rsc.org
These biological synthesis methods offer significant advantages over traditional chemical procedures, including easy availability of raw materials, rich biodiversity, and inherently eco-friendly processes, making them cost-effective and sustainable for nanoparticle production. nih.gov
Sonochemical Routes for Bismuth Oxide Nanocrystallites
Sonochemical synthesis involves the utilization of high-frequency ultrasound waves to induce chemical reactions, leading to the formation of nanocrystallites. While detailed research findings on specific sonochemical routes for bismuth oxide nanocrystallites were limited in the provided search results, it is known that the synthesis of Bi₂O₃ by a simple sonochemical route has been investigated. The presence of surfactants, such as polyvinylpyrrolidone (B124986) (PVP), can significantly influence the grain sizes and morphologies of the resulting Bi₂O₃. For instance, single crystallite Bi₂O₃ with grain sizes ranging from 40 to 100 nm can be obtained in the presence of 0.5g PVP, exhibiting a monoclinic phase with high crystallinity and photoabsorption properties in the UV to visible light region (shorter than 470 nm), with a band gap of 2.85 eV. researchgate.net
Chemical Bath Deposition for this compound Films
Chemical Bath Deposition (CBD) is a method for the deposition of thin films from a chemical solution onto a substrate. Although the provided search results did not offer specific detailed research findings on CBD for this compound films, it is a recognized technique for producing metal oxide films. CBD is valued for its simplicity, cost-effectiveness, and capability to deposit films uniformly over large areas. This process typically involves immersing a substrate into a solution containing the necessary precursors, where a controlled chemical reaction facilitates the precipitation and subsequent deposition of the desired material as a thin film.
Thermal Decomposition and Other Chemical Methods
A variety of chemical synthesis techniques, including thermal decomposition, sol-gel, and hydrothermal synthesis, are extensively used for preparing this compound compounds. These methods offer precise control over the phase composition, morphology, and particle size of the synthesized materials. rsc.orgnih.gov
Thermal Decomposition: Thermal decomposition involves heating a precursor material to a specific temperature to induce its breakdown and subsequent formation of the desired bismuth oxide.
From Bismuth-Based Metal-Organic Frameworks (MOFs): Bismuth oxide nanoparticles (Bi₂O₃ NPs) can be synthesized by calcination and thermal decomposition of bismuth-based MOFs. A bismuth-based MOF prepared under solvothermal conditions (100 °C for 3 hours) can be thermally decomposed at 550 °C for 5 hours to yield spherical Bi₂O₃ NPs with a size of 60 nm. ijcce.ac.irijcce.ac.ir
From Bismuth Oxalate (B1200264): The thermal decomposition of hydrated bismuth oxalate has been studied. Under vacuum, decomposition between 200 and 300 °C results in metallic bismuth. In an air atmosphere, controlled decomposition at approximately 270 °C can lead to the formation of the metastable β-Bi₂O₃ phase. inoe.ro
From Bismuth(III) Tartrate: Oxidative thermolysis of bismuth(III) tartrate (BiC₄H₃O₆) at 280 °C for 6 hours has been shown to produce high-purity fine crystalline powders of tetragonal β-Bi₂O₃. This process involves an intermediate stage of bismuth(III) oxocarbonate ((BiO)₂CO₃) and metallic bismuth formation, followed by oxidation to the oxide. chimicatechnoacta.ru
From Bismuth Hydroxide (B78521): Conventional precipitation routes often involve the thermal decomposition of bismuth hydroxide, bismuth sub-carbonate, or bismuth sub-nitrate, typically requiring high temperatures, sometimes as high as 800 °C, to yield Bi₂O₃. aip.org However, a gel-to-crystal conversion route can produce ultrafine Bi₂O₃ particles at lower temperatures (80–100 °C) by crystallizing freshly prepared bismuth hydroxide gel under refluxing conditions. researchgate.net
Other Chemical Methods:
Sol-Gel Method: This method is a widely used approach for preparing metal oxides. It typically involves three main steps: formation of a homogeneous sol, gelation, and decomposition of the gel to obtain the final powder. researchgate.netajer.org Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is a common precursor, often dissolved in nitric acid and mixed with a complexing agent like citric acid. ugm.ac.idajer.org Polyethylene (B3416737) glycol (PEG) can be incorporated as a dispersing agent to prevent particle agglomeration. ugm.ac.idajer.org The sol is typically stirred and heated (e.g., at 80-100 °C) to form a yellowish gel, which is then dried and calcined. rsc.orgugm.ac.idajer.org Calcination temperature significantly influences the characteristics of the resulting bismuth oxide, including crystal structure, surface morphology, and bandgap energy. For example, calcination at 500 °C can yield nanocrystalline α-Bi₂O₃ with an average particle size less than 20 nm. researchgate.netajer.org Studies varying calcination temperatures (500, 600, and 700 °C) have shown that the products possess mixed crystal structures of α-Bi₂O₃ (monoclinic) and γ-Bi₂O₃ (body-centered cubic), with higher temperatures leading to larger particle sizes and smaller band gap values. ugm.ac.idresearchgate.net
Hydrothermal Method: This method is a low-temperature, cost-effective, and environmentally benign alternative for synthesizing bismuth oxide nanoparticles, offering good control over particle size and morphology. rsc.orgnih.govaip.org
Bismuth oxide nanosheets have been synthesized hydrothermally using bismuth nitrate (Bi(NO₃)₃) and ammonium (B1175870) hydroxide (NH₄OH) as raw materials, with soluble starch acting as a dispersant. These nanosheets exhibit a narrow thickness distribution and a specific surface area of 9.26 m²/g. researchgate.netsioc-journal.cn
Bismuth oxide nanoparticles can be synthesized at various hydrothermal reaction temperatures (e.g., 70 °C, 80 °C, 90 °C, and 120 °C) without requiring subsequent heat treatment. In one instance, Bi(NO₃)₃·5H₂O and Na₂SO₄ were dissolved in distilled water, followed by the dropwise addition of NaOH, leading to the formation of yellowish precipitates. Hydrothermal treatment transformed these precipitates into pure monoclinic Bi₂O₃ nanorods. The average diameter of these nanorods increased with increasing reaction temperature, from 190 nm at 70 °C to 320 nm at 120 °C. aip.org
The hydrothermal route, particularly when employing NaBiO₃·nH₂O as a starting material, has been instrumental in synthesizing novel bismuth oxides with trivalent (Bi³⁺), pentavalent (Bi⁵⁺), and mixed-valence bismuth. These novel phases often adopt crystal structures (e.g., PbSb₂O₆-, ilmenite-, tritutile-, pyrochlore-, fluorite-, and perovskite-type structures) that are not achievable through high-temperature solid-state reactions. acs.orgrsc.org
Co-precipitation: This is a widely used technique for producing metal oxide nanoparticles. The characteristics of the resulting particles are influenced by factors such as reagent concentration, pH, and heating. The method involves treating homogeneous solutions of raw material chlorides or nitrates in solvents with a base (e.g., NaOH or NH₄OH), which results in precipitates. After washing and heating, these precipitates lead to the formation of metal oxide nanoparticles. rsc.org
Combustion Method: This synthesis technique involves heating a pure metallic precursor to evaporate it into a background gas, followed by the introduction of an oxidizing agent. For the synthesis of bismuth oxide nanoparticles, this can involve dissolving bismuth nitrate pentahydrate and citric acid in nitric acid, adding polyethylene glycol (PEG-20000), stirring vigorously, and then heating the solution (e.g., at 300 °C for two hours). rsc.orgnih.gov
Table 2: Key Parameters and Outcomes of Selected Bismuth Oxide Synthesis Methods
| Method | Precursors/Reactants | Key Conditions | Resulting Morphology/Phase | Particle/Nanosheet Size (approx.) | Reference |
| Templating (Diblock Copolymer) | BiCl₃, Norbornene derivatives diblock copolymer | Calcination | α-Bi₂O₃ nanoparticles | 10-30 nm | scientific.netresearchgate.net |
| Green Synthesis (Mexican Mint Gel) | Bismuth precursor, Mexican Mint gel | Environmentally friendly combustion | Bismuth Oxide Nanoparticles (BONPs) | 55 nm | mdpi.com |
| Green Synthesis (Ficus benghalensis) | Bismuth precursor, Ficus benghalensis leaf extract | - | α-Bi₂O₃ nanorods | 388 nm (diameter) | tandfonline.com |
| Green Synthesis (Mentha pulegium) | Bi(NO₃)₃, Mentha pulegium aqueous extract | 90°C, 24 h | Monoclinic α-Bi₂O₃ nanoparticles | 150 nm | researchgate.netnih.gov |
| Liquid Metal Facilitated Synthesis | Liquid Bismuth (Bi) | Controlled oxygen environment | Monolayer α-Bi₂O₃ nanosheets | 0.75 nm (thickness) | rsc.orgresearchgate.net |
| Sonochemical | Bismuth precursor, PVP surfactant | Ultrasound irradiation | Monoclinic Bi₂O₃ nanocrystallites | 40-100 nm | researchgate.net |
| Thermal Decomposition (Bismuth-based MOF) | Bismuth-based MOF | Calcination at 550°C, 5 h | Spherical Bi₂O₃ nanoparticles | 60 nm | ijcce.ac.irijcce.ac.ir |
| Thermal Decomposition (Bi(III) Tartrate) | BiC₄H₃O₆ | Oxidative thermolysis at 280°C, 6 h | Tetragonal β-Bi₂O₃ fine crystalline powders | - | chimicatechnoacta.ru |
| Sol-Gel | Bi(NO₃)₃·5H₂O, Citric acid, HNO₃, PEG | Stirring, heating (80-100°C), drying, calcination (500°C) | α-Bi₂O₃ nanoparticles (can be mixed with γ-Bi₂O₃) | <20 nm (at 500°C) | researchgate.netajer.org |
| Hydrothermal (Nanosheets) | Bi(NO₃)₃, NH₄OH, Soluble starch | - | Bi₂O₃ nanosheets | Narrow thickness distribution | researchgate.netsioc-journal.cn |
| Hydrothermal (Nanorods) | Bi(NO₃)₃·5H₂O, Na₂SO₄, NaOH | 70-120°C | Monoclinic Bi₂O₃ nanorods | 190-320 nm (diameter) | aip.org |
| Co-precipitation | Metal chlorides/nitrates, NaOH/NH₄OH | Controlled pH, heating | Metal oxide nanoparticles (general) | - | rsc.org |
| Combustion Method | Bi(NO₃)₃·5H₂O, Citric acid, HNO₃, PEG-20000 | Heating at 300°C, 2 h | Bismuth oxide nanoparticles | - | rsc.orgnih.gov |
Structural Elucidation and Crystallography of Bismuth Oxygen Systems
Advanced Diffraction Techniques for Bismuth-Oxygen Compounds
Diffraction methods, which rely on the scattering of waves by the crystalline lattice, are paramount in structural characterization. The choice of technique often depends on the nature of the sample, whether it is a polycrystalline powder or a single crystal.
Powder X-ray Diffraction (XRD) is a versatile and widely used technique for the phase identification and structural analysis of polycrystalline this compound materials. The resulting diffraction pattern, a plot of scattered intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the experimental pattern to databases, the constituent phases of a sample can be identified.
For a more in-depth structural analysis, the Rietveld refinement method is employed. This powerful technique involves fitting a calculated diffraction profile to the entire experimental XRD pattern, allowing for the refinement of various structural and instrumental parameters. wikipedia.org These parameters include lattice parameters, atomic positions, site occupancies, and crystallite size.
For instance, in the study of bismuth ferrite (B1171679) (BiFeO₃), Rietveld refinement of XRD data has been instrumental in confirming its rhombohedral space group (R3c) and identifying the presence of secondary phases like Bi₂₅FeO₃₉ and Bi₂Fe₄O₉. mdpi.comresearchgate.net The refinement process begins with an initial structural model, and through a least-squares approach, the calculated pattern is iteratively adjusted to match the observed data. wikipedia.orgyoutube.com This allows for the precise determination of unit cell parameters and interatomic distances and angles. mdpi.com
Similarly, the synthesis of Aurivillius-type bismuth layer-structured ferroelectrics, such as Bi₅FeTi₃O₁₅, has been characterized using XRD and Rietveld refinement. imim.pl These studies have revealed an orthorhombic structure with the space group Cmc21 and have shown how sintering temperatures can influence unit cell parameters and crystallite size. imim.pl
The table below summarizes the crystallographic data obtained from Rietveld refinement for selected this compound compounds.
| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| BiFeO₃ | Rhombohedral | R3c | a = 5.58, c = 13.86 | mdpi.com |
| Bi₅FeTi₃O₁₅ | Orthorhombic | Cmc21 | a = 5.43, b = 5.46, c = 41.3 | imim.pl |
| α-Bi₂O₃ | Monoclinic | P2₁/c | a = 5.84, b = 8.16, c = 7.51 | rsc.org |
| Bi₂SbVO₇ | Tetragonal | I4/mmm | a = 3.89, c = 16.98 | researchgate.net |
When suitable single crystals of a this compound compound can be grown, single-crystal X-ray diffraction provides the most accurate and detailed structural information. Unlike powder diffraction, which averages information over all crystallite orientations, single-crystal XRD measures the intensities of thousands of individual Bragg reflections. This wealth of data allows for the unambiguous determination of the crystal structure, including precise atomic coordinates, bond lengths, and bond angles.
For example, single-crystal XRD studies have been crucial in characterizing complex bismuth-based coordination polymers. scispace.com These studies have revealed intricate inorganic-building units (IBUs), such as the {Bi₆O₄(OH)₄} cluster, and have elucidated how synthesis parameters influence the final structure. scispace.com The technique has also been used to study the coordination environment of bismuth in complexes, revealing details such as the hexacoordinated bismuth atom with a distorted octahedral geometry in certain compounds. mdpi.com
Electron diffraction and high-resolution electron microscopy (HR-EM) are powerful techniques for studying the local structure and defects in this compound materials. Due to the shorter wavelength of electrons compared to X-rays, electron diffraction can be performed on much smaller crystalline volumes. This makes it ideal for studying nanoscale materials and identifying subtle structural variations that may not be apparent in bulk-sensitive techniques like powder XRD.
HR-EM, on the other hand, provides real-space images of the crystal lattice with atomic resolution. This allows for the direct visualization of atomic columns, stacking faults, and other structural features. In the study of bismuth-based superconductors, for instance, HR-EM has been used to image the layered perovskite-like structures and identify the arrangement of Bi-O, Sr-O, Ca, and Cu-O layers. lbl.govcapes.gov.br Image simulation combined with HR-EM can further refine the structural model, providing insights into the positions of lighter atoms like oxygen. lbl.gov
To understand the structural stability and phase transitions of this compound compounds at elevated temperatures, in-situ high-temperature X-ray diffraction (HT-XRD) is employed. This technique allows for the collection of diffraction patterns while the sample is heated, providing real-time information on changes in the crystal structure.
In-situ HT-XRD studies have been used to investigate the thermal decomposition of basic bismuth nitrates to α-Bi₂O₃. rsc.orgresearchgate.net These studies have revealed the transformation pathways and identified intermediate phases that form during the decomposition process. rsc.org Similarly, HT-XRD has been used to study the thermal expansion and phase stability of mixed-conducting perovskite-type oxides, revealing linear increases in lattice parameters with temperature. ornl.gov
Spectroscopic Characterization of this compound Materials
While diffraction techniques provide information on the long-range crystalline order, spectroscopic methods probe the local atomic environment and vibrational modes within the material.
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the vibrational properties of this compound compounds. bitesizebio.commdpi.com The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. bitesizebio.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds present in the material. researchgate.net
In the context of this compound systems, FT-IR spectroscopy is particularly sensitive to the stretching and bending vibrations of the Bi-O bonds. The positions and intensities of these bands can provide information about the coordination environment of the bismuth atoms, the presence of different polymorphs, and the formation of new phases. For instance, the characteristic absorption bands for Bi-O bonds in α-Bi₂O₃ are typically observed in the 400-600 cm⁻¹ region. rsc.org
The table below lists the characteristic FT-IR absorption bands for Bi-O vibrations in selected compounds.
| Compound | Bi-O Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| α-Bi₂O₃ | Stretching | ~400-600 | rsc.org |
| BiFeO₃ | Stretching | ~450, 550 | researchgate.net |
| Bi₆O₄(OH)₄₆·H₂O | Bi-O-H Bending | ~830 | rsc.org |
| Bi₆O₅(OH)₃₅·3H₂O | Bi-O Stretching | ~560 | rsc.org |
Raman Spectroscopy for Molecular Structure and Bond Analysis in Bismuth Oxides
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal lattices, providing valuable insights into the molecular structure, bonding, and phase composition of this compound systems. The Raman spectra of bismuth oxides are typically characterized by distinct peaks corresponding to the stretching and bending vibrations of Bi-O bonds within the BiOₓ polyhedra. The positions and intensities of these Raman bands are highly sensitive to the local coordination environment of the bismuth and oxygen atoms, making it an effective tool for distinguishing between different polymorphic forms and complex crystal structures.
The interpretation of Raman spectra for bismuth oxides is often facilitated by empirical relationships that correlate Bi-O bond lengths and bond strengths with their corresponding Raman stretching frequencies. Generally, shorter and stronger Bi-O bonds exhibit higher frequency Raman bands. This relationship allows for the estimation of Bi-O bond lengths and the coordination number of bismuth atoms from the experimental Raman data.
In bismuth oxide systems, the Raman spectra can be broadly divided into different frequency regions. Low-frequency modes, typically below 200 cm⁻¹, are associated with the vibrations of the heavier Bi atoms and external lattice modes. The region between 200 cm⁻¹ and 600 cm⁻¹ is primarily attributed to the stretching and bending vibrations of Bi-O bonds in various coordination environments. Higher frequency modes, sometimes observed above 600 cm⁻¹, can be indicative of specific structural motifs or the presence of defects.
The application of Raman spectroscopy is particularly crucial in identifying the different polymorphs of Bi₂O₃, as each phase possesses a unique vibrational fingerprint. For instance, the monoclinic α-Bi₂O₃ phase exhibits a complex spectrum with numerous sharp peaks, reflecting its lower symmetry and varied Bi-O bond lengths. In contrast, the highly symmetric cubic δ-Bi₂O₃ phase is characterized by a single, broad Raman band around 630 cm⁻¹, which is a signature of its disordered fluorite structure. The tetragonal β-Bi₂O₃ and body-centered cubic γ-Bi₂O₃ phases also display their own characteristic sets of Raman peaks.
A summary of characteristic Raman peaks for different Bi₂O₃ polymorphs is presented in the table below.
| Bi₂O₃ Polymorph | Crystal System | Characteristic Raman Peaks (cm⁻¹) |
| α-Bi₂O₃ | Monoclinic | Multiple sharp peaks, with prominent bands often observed around 87, 120, 151, 186, 212, 283, 315, and 414-448 cm⁻¹ |
| β-Bi₂O₃ | Tetragonal | Bands typically observed at approximately 125, 314, 376, and 460 cm⁻¹ |
| γ-Bi₂O₃ | Body-centered Cubic | Peaks are commonly found at 144, 278, 320, 384, 450, and 550 cm⁻¹ |
| δ-Bi₂O₃ | Face-centered Cubic | A single, broad, and often asymmetric band in the range of 580-650 cm⁻¹ |
Note: The exact peak positions can vary slightly depending on the synthesis method, sample crystallinity, and measurement conditions.
Furthermore, Raman spectroscopy is instrumental in studying phase transformations in bismuth oxides as a function of temperature or pressure. By monitoring the changes in the Raman spectra, researchers can track the structural evolution from one polymorph to another. The technique is also sensitive to the presence of defects and disorder within the crystal lattice, which can manifest as broadening of Raman peaks or the appearance of new vibrational modes. For example, a broad band sometimes observed around 600 cm⁻¹ in nanocrystalline Bi₂O₃ films has been attributed to weakly bonded [BiOₙ] units at grain boundaries.
In the context of complex this compound compounds, Raman spectroscopy helps in identifying the constituent phases and understanding the local coordination of bismuth and other cations. For instance, in bismuth molybdates, the technique can distinguish between different molybdate (B1676688) species and their coordination environments. Similarly, in Aurivillius and pyrochlore (B1171951) phases, Raman spectroscopy provides insights into the vibrational modes associated with the perovskite-like layers and the (Bi₂O₂)₂⁺ layers.
X-ray Photoelectron Spectroscopy (XPS) for Electronic States and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for the characterization of this compound systems as it provides detailed information about the oxidation states of bismuth and oxygen, the presence of surface contaminants, and variations in stoichiometry at the surface, which can significantly influence the material's properties.
The fundamental principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the ejected electrons can be calculated, which is characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the atoms.
For bismuth oxides, high-resolution XPS spectra of the Bi 4f and O 1s core levels are of particular interest. The Bi 4f spectrum typically consists of a doublet, Bi 4f₇/₂ and Bi 4f₅/₂, due to spin-orbit coupling. The binding energies of these peaks are indicative of the oxidation state of bismuth. In Bi₂O₃, bismuth is predominantly in the +3 oxidation state. The Bi 4f₇/₂ peak for Bi³⁺ is typically observed in the range of 158-159 eV, and the Bi 4f₅/₂ peak is found at approximately 163-164 eV, with a spin-orbit splitting of around 5.3 eV. The presence of metallic bismuth (Bi⁰) would be indicated by peaks at lower binding energies.
The O 1s spectrum provides insight into the different oxygen species present in the material. The O 1s spectrum of bismuth oxides can often be deconvoluted into multiple components. A peak at lower binding energy, typically around 529-530 eV, is attributed to the lattice oxygen (O²⁻) in the Bi-O bonds of the bismuth oxide crystal structure. Peaks at higher binding energies, often in the range of 531-533 eV, are usually associated with surface species such as adsorbed oxygen, hydroxyl groups (-OH), or carbonate species (CO₃²⁻), which can arise from atmospheric exposure. The presence and relative intensity of these different oxygen peaks can provide information about the surface chemistry and defect structure of the material.
The table below summarizes typical binding energy ranges for the Bi 4f and O 1s core levels in bismuth oxides as determined by XPS.
| Core Level | Peak | Typical Binding Energy (eV) | Interpretation |
| Bi 4f | Bi 4f₇/₂ | 158 - 159 | Bi³⁺ in Bi₂O₃ |
| Bi 4f₅/₂ | 163 - 164 | Bi³⁺ in Bi₂O₃ | |
| O 1s | Lattice Oxygen (O²⁻) | 529 - 530 | Oxygen in the Bi-O crystal lattice |
| Surface Oxygen Species | 531 - 533 | Adsorbed O₂, -OH, CO₃²⁻, etc. |
Note: The exact binding energies can be influenced by factors such as the specific polymorphic form of Bi₂O₃, the presence of dopants, and the calibration of the XPS instrument.
XPS is also employed to determine the surface elemental composition and stoichiometry of this compound compounds. By comparing the integrated peak areas of the Bi 4f and O 1s signals and applying appropriate sensitivity factors, the atomic ratio of bismuth to oxygen at the surface can be estimated. This is particularly useful for verifying the composition of thin films and nanomaterials, where surface properties are critical.
Furthermore, depth profiling, which involves sputtering the sample surface with an ion beam to incrementally remove layers of material while acquiring XPS data, can be used to investigate the compositional uniformity of bismuth oxide films and to identify buried interfaces or concentration gradients. However, it is important to note that ion sputtering can sometimes induce chemical changes, such as the reduction of Bi³⁺ to metallic bismuth, which must be considered when interpreting depth profile data.
In complex this compound compounds, XPS can help to elucidate the chemical environment of all constituent elements. For example, in bismuth-based perovskites or Aurivillius phases, XPS can confirm the oxidation states of the other cations in addition to bismuth and oxygen, providing a more complete picture of the electronic structure of the material.### 3.2.4. X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific atomic species in a material. XAS is divided into two distinct regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms.
For this compound systems, XAS measurements are typically performed at the Bi L₃-edge. The XANES region of the spectrum, within about 50 eV of the absorption edge, is sensitive to the electronic transitions from a core level to unoccupied states. The position of the absorption edge in the XANES spectrum is directly related to the oxidation state of the bismuth atom. A shift to higher energy is generally observed with an increase in the oxidation state. For instance, the Bi L₃-edge for Bi⁵⁺ compounds is found at a higher energy than for Bi³⁺ compounds. This allows for the determination of the average bismuth oxidation state in mixed-valence systems. The features within the XANES spectrum, such as pre-edge peaks and the shape of the main absorption edge, are a fingerprint of the local coordination geometry and symmetry of the Bi atoms.
The EXAFS region, extending several hundred eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of these oscillations provides precise information about the local atomic structure around the central bismuth atom.
The EXAFS data is typically analyzed by Fourier transforming the oscillatory signal from momentum space (k-space) to real space (R-space), which results in a radial distribution function. This function shows peaks corresponding to the different coordination shells of atoms surrounding the central Bi atom. By fitting the EXAFS data with theoretical models, quantitative structural parameters can be extracted.
Key structural parameters obtained from EXAFS analysis of this compound systems include:
Coordination Number (N): The number of nearest-neighbor atoms in a specific coordination shell.
Interatomic Distance (R): The distance between the central Bi atom and its neighbors.
Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the bond distances.
The table below presents representative data that can be obtained from EXAFS analysis for a bismuth oxide, illustrating the type of structural information that can be determined.
| Sample | Scattering Path | Coordination Number (N) | Interatomic Distance (R) (Å) | Debye-Waller Factor (σ²) (Ų) |
| α-Bi₂O₃ | Bi-O | ~5-6 | ~2.1-2.6 | Variable, indicates disorder |
| Bi-Bi | Variable | ~3.4-4.0 | Variable |
Note: The values presented are illustrative and can vary depending on the specific polymorph and experimental conditions. The Bi-O coordination in α-Bi₂O₃ is known to be complex and distorted.
EXAFS is particularly valuable for studying amorphous or poorly crystalline this compound compounds where long-range order is absent, and traditional diffraction techniques are less informative. It provides a direct probe of the short-range order around the bismuth atoms, revealing details about the Bi-O bonding and the connectivity of the BiOₓ polyhedra.
Furthermore, in-situ XAS measurements can be performed to study the structural evolution of this compound systems under changing conditions, such as temperature or reactive atmospheres. This allows for the investigation of phase transitions, redox processes, and the mechanisms of catalytic reactions in real-time.### 3.2.5. UV-Visible Diffuse Reflectance Spectroscopy (DRS) and UV-Vis-NIR Diffuse Reflectance Spectroscopy
UV-Visible Diffuse Reflectance Spectroscopy (DRS) and its near-infrared (NIR) extended version are non-destructive analytical techniques used to determine the optical properties of solid materials, particularly their light absorption and scattering characteristics. In the context of this compound systems, this spectroscopy is primarily employed to determine the optical band gap energy (Eg), which is a fundamental electronic property that dictates the material's interaction with electromagnetic radiation and its potential applications in areas like photocatalysis and optoelectronics.
The technique involves illuminating a powdered or solid sample with light of a specific wavelength and measuring the intensity of the light that is diffusely reflected from the surface. The reflectance data can then be transformed using the Kubelka-Munk function, F(R), which relates the reflectance to the absorption coefficient of the material. The Kubelka-Munk equation is given by:
F(R) = (1 - R)² / 2R
where R is the reflectance.
The optical band gap energy can be determined from the absorption spectrum by using the Tauc plot method. This involves plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient (proportional to F(R)), h is Planck's constant, ν is the frequency of the light, and the exponent n depends on the nature of the electronic transition. For a direct allowed transition, n = 2, and for an indirect allowed transition, n = 1/2. The band gap energy is then estimated by extrapolating the linear portion of the Tauc plot to the energy axis where (αhν)ⁿ = 0.
The different polymorphs of bismuth oxide (Bi₂O₃) exhibit distinct band gap energies due to their different crystal and electronic structures. This makes UV-Vis DRS a useful tool for phase characterization, complementing information from techniques like XRD and Raman spectroscopy. The absorption edge of Bi₂O₃ is typically in the visible or near-UV region, indicating its semiconductor nature.
The table below provides a summary of the approximate band gap energies for the common polymorphs of Bi₂O₃.
| Bi₂O₃ Polymorph | Crystal System | Typical Band Gap Energy (Eg) (eV) |
| α-Bi₂O₃ | Monoclinic | 2.8 - 3.6 |
| β-Bi₂O₃ | Tetragonal | 2.5 - 2.8 |
| γ-Bi₂O₃ | Body-centered Cubic | ~2.9 |
| δ-Bi₂O₃ | Face-centered Cubic | ~2.4 |
Note: The reported band gap values can vary depending on factors such as crystallite size, morphology, purity, and the specific method of calculation.
For instance, the monoclinic α-Bi₂O₃ generally has a wider band gap compared to the tetragonal β-Bi₂O₃. The absorption spectra can also reveal the presence of defects or impurity levels within the band gap, which can appear as additional absorption features at lower energies (longer wavelengths).
In complex this compound compounds, such as perovskites and Aurivillius phases, UV-Vis-NIR DRS provides insights into their electronic band structure. The presence of other elements in the crystal lattice can significantly modify the optical properties and tune the band gap energy. For example, doping Bi₂O₃ with other metal ions can shift the absorption edge to either higher or lower energies, thereby altering its color and photocatalytic activity.
Furthermore, the technique is valuable for studying the optical properties of bismuth-based nanomaterials. Quantum confinement effects in bismuth oxide nanoparticles can lead to a blue shift (increase) in the band gap energy as the particle size decreases. UV-Vis DRS can be used to monitor these size-dependent optical properties. The spectra can also provide information about the surface plasmon resonance of noble metal nanoparticles supported on bismuth oxides, which is relevant for plasmon-enhanced photocatalysis.### 3.2.6. Electron Spin Resonance (ESR) Spectroscopy for Point Defect Analysis
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects and characterizes paramagnetic species, which are atoms, ions, or molecules with one or more unpaired electrons. In the context of this compound systems, ESR is a highly sensitive tool for the investigation of point defects, such as oxygen vacancies and certain impurity centers, which can significantly influence the electronic, optical, and catalytic properties of the material.
The fundamental principle of ESR is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resonance condition, where absorption occurs, is dependent on the local magnetic field experienced by the electron, which is influenced by its surrounding environment. The resulting ESR spectrum provides information about the concentration, identity, and local structure of the paramagnetic centers.
In pristine, stoichiometric bismuth oxides, Bi³⁺ has a closed-shell electronic configuration ([Xe] 4f¹⁴ 5d¹⁰ 6s²), and O²⁻ also has a closed-shell configuration, making the material diamagnetic and therefore ESR-inactive. However, the presence of point defects can create paramagnetic centers that are detectable by ESR.
A key application of ESR in the study of bismuth oxides is the detection and characterization of oxygen vacancies (Vₒ). Oxygen vacancies are common intrinsic defects in metal oxides and can exist in different charge states. A singly ionized oxygen vacancy (Vₒ⁺) contains one unpaired electron, making it a paramagnetic center. When an electron is trapped at an oxygen vacancy, it forms an F-center, which is also paramagnetic. These defects often give rise to a characteristic ESR signal with a g-factor close to that of a free electron (g ≈ 2.00). The intensity of this signal can be correlated with the concentration of oxygen vacancies in the material.
The analysis of the ESR spectrum can provide further details about the nature of the defect. The g-factor, which is a measure of the magnetic moment of the unpaired electron, can be anisotropic, meaning its value depends on the orientation of the defect with respect to the external magnetic field. This anisotropy provides information about the local symmetry of the defect site. Furthermore, hyperfine coupling, which is the interaction of the unpaired electron with the magnetic moments of nearby atomic nuclei (such as ²⁰⁹Bi, which has a nuclear spin I = 9/2), can lead to a splitting of the ESR signal into multiple lines. The analysis of this hyperfine structure can help to identify the specific location of the defect within the crystal lattice.
ESR spectroscopy is also used to study the role of defects in various processes. For example, in photocatalysis, ESR can be used to monitor the generation of radical species, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals (•OH), on the surface of bismuth oxide photocatalysts under illumination. This is achieved by using spin-trapping agents that react with the short-lived radicals to form more stable paramagnetic adducts that can be detected by ESR.
In complex this compound compounds containing other transition metals, such as bismuth ferrites (BiFeO₃) or bismuth manganites (BiMnO₃), ESR can be used to probe the oxidation state and local environment of the transition metal ions, which are often paramagnetic. This information is crucial for understanding the magnetic and electronic properties of these materials.
The table below summarizes the types of paramagnetic centers that can be studied in this compound systems using ESR and the information that can be obtained.
| Paramagnetic Center | Origin | Typical g-factor | Information Obtained |
| Oxygen Vacancy (Vₒ⁺ or F-center) | Intrinsic point defect | ~2.00 | Concentration, local symmetry, and electronic structure of oxygen vacancies. |
| Dopant/Impurity Ions | Extrinsic defects | Varies with ion and coordination | Oxidation state, local environment, and concentration of paramagnetic dopants. |
| Photogenerated Radicals | Reaction intermediates in photocatalysis | Varies with radical and spin trap | Identification and quantification of reactive oxygen species (e.g., •O₂⁻, •OH). |
| Transition Metal Ions | In complex oxides (e.g., BiFeO₃) | Varies with ion and oxidation state | Oxidation state, spin state, and magnetic interactions of transition metal centers. |
Bismuth oxide (Bi₂O₃) is well-known for its complex polymorphism, existing in several distinct crystalline forms, each with unique structural characteristics and properties. The most commonly studied polymorphs are α-, β-, γ-, and δ-Bi₂O₃. The stability of these phases is dependent on temperature, with α-Bi₂O₃ being the stable form at room temperature and δ-Bi₂O₃ being the stable high-temperature phase. The β and γ phases are generally considered metastable at room temperature.
β-Bi₂O₃ (Tetragonal) The β-phase of bismuth oxide has a tetragonal crystal structure, with the space group P-42₁c. This phase is metastable at room temperature and can be formed by cooling the high-temperature δ-phase or through specific synthesis routes, such as the thermal decomposition of certain bismuth compounds. The structure of β-Bi₂O₃ is related to that of fluorite (CaF₂), but with a quarter of the anion sites vacant to maintain charge neutrality. The bismuth atoms are coordinated to five oxygen atoms in a pseudo-trigonal-bipyramidal geometry, with the lone pair of electrons occupying one of the equatorial positions.
δ-Bi₂O₃ (Face-Centered Cubic) The δ-phase is the stable high-temperature polymorph of bismuth oxide, existing from 729 °C up to its melting point at 824 °C. It has a face-centered cubic (FCC) crystal structure with the space group Fm-3m. The structure of δ-Bi₂O₃ is a defective fluorite-type, where the Bi³⁺ ions form a face-centered cubic sublattice, and the oxygen ions are distributed over the tetrahedral interstitial sites. A key feature of δ-Bi₂O₃ is the high concentration of oxygen vacancies; one-quarter of the anion sites are vacant. This high degree of disorder in the oxygen sublattice is responsible for the exceptionally high ionic conductivity of δ-Bi₂O₃, making it one of the best known oxide ion conductors.
The following table summarizes the key structural distinctions between the four main polymorphs of Bi₂O₃.
| Polymorph | Crystal System | Space Group | Key Structural Features | Coordination of Bi³⁺ |
| α-Bi₂O₃ | Monoclinic | P2₁/c | Stable at room temperature; complex layered structure. | Distorted 5- and 6-coordination. |
| β-Bi₂O₃ | Tetragonal | P-42₁c | Metastable; defect fluorite-type structure. | Pseudo-trigonal-bipyramidal 5-coordination. |
| γ-Bi₂O₃ | Body-Centered Cubic | I23 | Metastable; sillenite-related structure with Bi³⁺ on tetrahedral sites. | Tetrahedral-like coordination within a larger framework. |
| δ-Bi₂O₃ | Face-Centered Cubic | Fm-3m | Stable at high temperatures; highly disordered defect fluorite structure with a high concentration of oxygen vacancies. | 6-coordination on average, but highly disordered. |
The transitions between these polymorphs are complex and can be influenced by factors such as heating and cooling rates, as well as the presence of impurities. The distinct crystal structures of these polymorphs lead to significant differences in their physical and chemical properties, including their optical, electrical, and catalytic behaviors.### 3.4. Crystal Structure Analysis of Complex this compound Compounds (e.g., Pyrochlores, Aurivillius phases, Perovskites)
Beyond the simple binary oxide Bi₂O₃, bismuth forms a wide variety of complex oxides with intricate crystal structures and diverse properties. These include pyrochlores, Aurivillius phases, and perovskites, each characterized by distinct structural motifs. The analysis of their crystal structures is crucial for understanding their unique electronic, magnetic, and catalytic behaviors.
Pyrochlores Bismuth-containing pyrochlores are a class of complex oxides with the general formula A₂B₂O₇, where A is a larger cation (often including Bi³⁺) and B is a smaller transition metal cation. They crystallize in a face-centered cubic structure with the space group Fd-3m. The pyrochlore structure can be visualized as two interpenetrating networks: a corner-sharing tetrahedral network of A₂O' and a corner-sharing octahedral network of B₂O₆. The A-site cations are typically in an eight-coordinate environment, while the B-site cations are octahedrally coordinated by oxygen.
Aurivillius Phases Aurivillius phases are a family of layered bismuth oxides with a general formula of (Bi₂O₂) ²⁺(An-1BnO3n+1)²⁻. Their structure is characterized by the regular intergrowth of fluorite-like (Bi₂O₂)₂⁺ layers and perovskite-like (An-1BnO3n+1)²⁻ blocks. In this formula, 'n' represents the number of corner-sharing BO₆ octahedra thick the perovskite-like layer is, 'A' is a large cation (like Bi³⁺, La³⁺, Sr²⁺, etc.) that occupies the 12-coordinate sites within the perovskite block, and 'B' is a smaller cation (like Ti⁴⁺, Nb⁵⁺, Fe³⁺, etc.) that occupies the octahedral sites.
The (Bi₂O₂)₂⁺ layers consist of two sheets of bismuth and oxygen atoms arranged in a fluorite-type structure. These layers are responsible for many of the unique properties of Aurivillius phases, including their ferroelectricity and ionic conductivity. The perovskite-like blocks are composed of 'n' layers of corner-sharing BO₆ octahedra, with the A-site cations situated in the cavities between the octahedra. The value of 'n' can vary, leading to a homologous series of compounds with different layer thicknesses. For example, Bi₄Ti₃O₁₂ (n=3) and Bi₅Ti₃FeO₁₅ (n=4) are well-known members of this family. Cation disorder between the A-sites and the Bi sites in the (Bi₂O₂)₂⁺ layers is also a common feature that can be controlled to tune the material's properties.
Perovskites Bismuth-based perovskites are another important class of complex oxides, typically with the general formula ABO₃. In the ideal cubic perovskite structure, the A-site cation is 12-coordinate, the B-site cation is 6-coordinate (octahedral), and the anions (usually oxygen) are at the face centers. However, due to the size and electronic configuration of Bi³⁺, bismuth-containing perovskites often exhibit distorted structures.
When Bi³⁺ occupies the A-site, as in BiFeO₃, the stereochemically active lone pair leads to significant structural distortions, often resulting in rhombohedral or other lower-symmetry structures. These distortions are closely linked to the ferroelectric properties of these materials.
Bismuth can also be part of more complex perovskite structures, such as double perovskites (A₂BB'O₆) and layered perovskites. In double perovskites, two different cations (B and B') occupy the octahedral sites in an ordered or disordered manner. Bismuth-based halide perovskites, with the general formula A₃Bi₂X₉ (where X is a halide), have also gained attention as potential lead-free alternatives in photovoltaic applications. These materials often adopt layered or dimeric structures derived from the perovskite archetype, where [Bi₂X₉]³⁻ bioctahedra are separated by A-site cations.
The table below provides a comparative overview of the key structural features of these complex this compound compounds.
| Compound Family | General Formula | Crystal System (Typical) | Key Structural Features |
| Pyrochlores | A₂B₂O₇ | Cubic (Fd-3m) | Interpenetrating networks of corner-sharing A₂O' tetrahedra and B₂O₆ octahedra. |
| Aurivillius Phases | (Bi₂O₂) ²⁺(An-1BnO3n+1)²⁻ | Tetragonal or Orthorhombic | Alternating fluorite-like (Bi₂O₂)₂⁺ layers and perovskite-like blocks of varying thickness ('n'). |
| Perovskites | ABO₃, A₂BB'O₆, A₃Bi₂X₉ | Cubic (ideal), often distorted (e.g., Rhombohedral) | Framework of corner-sharing BO₆ octahedra with A-site cations in the interstices. Bi³⁺ lone pair often induces distortions. |
The structural diversity of these complex this compound compounds, arising from the flexibility of bismuth's coordination environment and the ability to incorporate a wide range of other elements, makes them a rich area for solid-state chemistry and materials science research.
Crystal Structure Analysis of Complex this compound Compounds (e.g., Pyrochlores, Aurivillius phases, Perovskites)
Bismuth Coordination Environments (e.g., square pyramidal, octahedral)
The coordination of bismuth by oxygen is highly flexible, a result of the stereochemical activity of the Bi³⁺ 6s² lone pair of electrons. This leads to a variety of coordination polyhedra, often with distorted geometries. In the common room temperature α-phase of bismuth oxide (α-Bi₂O₃), the bismuth atoms exist in two distinct environments: one with a distorted five-coordinate geometry and another with a distorted six-coordinate geometry. wikipedia.org
Other this compound systems exhibit different coordination schemes. For instance, in certain layered structures, a bismuth atom coordinates with four oxygen atoms. aip.org More complex arrangements can also be found, such as a [5 + 4] coordination that results in a shape described as a square-based pseudo pyramid. researchgate.net The hydrated bismuth(III) ion in strongly acidic aqueous solutions is coordinated by eight water molecules in a square antiprismatic arrangement. acs.org This variability in coordination number and geometry is a key factor in the structural diversity of this compound compounds. acs.orguclouvain.be
| Compound/Phase | Bismuth Coordination Number | Coordination Geometry | Source |
|---|---|---|---|
| α-Bi₂O₃ | 5 and 6 | Distorted five- and six-coordinate | wikipedia.org |
| [Bi₂O₂] Layers (Type 1) | 4 | Corner-sharing tetrahedra [OBi₄] | aip.org |
| [Bi(C₁₈H₁₄P(O)SO₃)₂(DMSO)₃]⁺ | 5 (+4 weak) | Square-based pseudo pyramid | researchgate.net |
| Aqueous Bi³⁺ (acidic) | 8 (H₂O) | Square antiprismatic | acs.org |
Bond Lengths and Bond Strengths in this compound Frameworks
The interaction between bismuth and oxygen atoms gives rise to bonds with a range of lengths and corresponding strengths. These parameters are influenced by the coordination environment and the specific crystalline phase. In fluorite-like [Bi₂O₂] layers, the Bi-O bond length is typically around 2.3 Å. aip.org In contrast, a rocksalt-like [BiO] layer structure exhibits a longer Bi-O bond length of 2.7 Å. aip.org Other studies have reported a spread of Bi-O bond distances ranging from 2.08 Å to 2.42 Å in different oxide frameworks. materialsproject.org Refined measurements from EXAFS (Extended X-ray Absorption Fine Structure) analysis show mean Bi–O bond distances in the range of 2.12–2.16 Å, with weaker contributions at approximately 2.7 Å. acs.org
The strength of the Bi-O bond is directly related to its length. Shorter bonds are indicative of stronger interactions. The bond dissociation energy for a gaseous Bi-O molecule has been determined to be 343 ± 6 kJ/mol. ucsb.edu In solid-state structures, empirical relationships have been developed to correlate Bi-O bond lengths with their bond strengths, expressed in valence units (v.u.), and their corresponding Raman stretching frequencies. lehigh.edu This allows for the characterization of bonding within a BiOₓ polyhedron from its spectroscopic signature. lehigh.edu
| Structural Context | Typical Bi-O Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Source |
|---|---|---|---|
| Fluorite-like [Bi₂O₂] Layers | 2.3 | Not specified | aip.org |
| Rocksalt-like [BiO] Layers | 2.7 | Not specified | aip.org |
| Various Oxide Frameworks | 2.08 - 2.42 | Not specified | materialsproject.org |
| EXAFS-derived mean | 2.12 - 2.16 | Not specified | acs.org |
| Gaseous Diatomic Molecule | Not specified | 343 ± 6 | ucsb.edu |
Layered Crystalline Arrangements and Two-Dimensional Structures
A prominent feature of many this compound compounds is their tendency to form layered crystalline structures. These arrangements are often built from [Bi₂O₂]²⁺ layers which are interleaved with other ionic layers. mdpi.com For example, bismuth oxyhalides (BiOX) consist of [Bi₂O₂]²⁺ layers separated by double layers of halide ions. mdpi.com Similarly, the Aurivillius phases, a large family of bismuth-based layered structure ferroelectrics, are composed of (Bi₂O₂) ²⁺ layers alternating with perovskite-like (Aₘ₋₁BₘO₃ₘ₊₁) ²⁻ blocks. researchgate.net
There are two primary types of [Bi₂O₂] layered structures. One is a fluorite-like arrangement of corner-sharing [OBi₄] tetrahedra, where an oxygen layer is sandwiched between two bismuth layers. aip.org The other is a rocksalt-like structure with strong covalent bonds between in-plane bismuth and oxygen atoms. aip.org These layered compounds exhibit strong intralayer covalent bonding but weaker interlayer interactions, which makes it possible to exfoliate them to create few-layered or two-dimensional (2D) single crystals. aip.org The synthesis of 2D bismuth oxide heterostructured nanosheets, featuring mixed α- and β-phases, has been achieved through methods like solution-based molecular self-assembly. acs.orgresearchgate.netnih.gov Additionally, bismuth oxide nanosheets have been synthesized by selectively dissolving the perovskite-like layers from a layered compound, such as Bi₂.₂Sr₁.₈CaFe₂O₉, leaving behind the Bi-O layers. acs.org
Microstructural and Morphological Characterization (SEM, TEM, DLS)
The microstructure and morphology of this compound compounds, particularly at the nanoscale, are critical to their application and performance. Various analytical techniques are employed to characterize these features.
Transmission Electron Microscopy (TEM) offers higher resolution imaging, providing detailed information about the size, shape, and crystallinity of nanoparticles. scirp.org TEM analysis of bismuth oxide nanoparticles has shown spherical shapes with sizes around 120 nm. nih.gov For 2D materials, TEM can confirm the sheet-like morphology and provide insights into the layer thickness and atomic structure. researchgate.netrsc.org
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of nanoparticles suspended in a liquid. mdpi.comuark.edumdpi.com DLS measures the hydrodynamic diameter of the particles. For bismuth oxide nanoparticles synthesized via green methods, DLS has indicated particle sizes of approximately 150 nm with a narrow distribution. nih.gov Other studies have reported DLS results showing single peaks with sizes around 220 nm. researchgate.net It is a powerful tool for monitoring particle size and aggregation in colloidal suspensions. mdpi.com
| Technique | Observed Morphology/Feature | Reported Size | Source |
|---|---|---|---|
| SEM | Coral reef-like agglomerates | Not specified | researchgate.net |
| SEM | Nanosheets | Not specified | acs.org |
| TEM | Spherical nanoparticles | ~120 nm | nih.gov |
| TEM | Nanosheets | 5-18 nm particles on RGO surface | researchgate.net |
| DLS | Hydrodynamic diameter | ~150 nm | nih.gov |
| DLS | Hydrodynamic diameter | ~220 nm | researchgate.net |
| DLS | Hydrodynamic diameter | 180-220 nm | researchgate.net |
Electronic Structure and Defect Chemistry of Bismuth Oxygen Systems
Theoretical and Experimental Investigations of Electronic Band Structure
The electronic band structure of bismuth-oxygen compounds, which dictates their electrical, optical, and catalytic properties, has been rigorously explored using a combination of advanced theoretical calculations and experimental spectroscopic techniques.
Density Functional Theory (DFT) and Ab Initio Calculations of Electronic Properties
Density Functional Theory (DFT) and ab initio calculations are fundamental tools for investigating the electronic properties of this compound systems, including bismuth perovskites (e.g., SrBiO₃, BaBiO₃), bismuth ferrite (B1171679) (BiFeO₃), bismuth vanadate (B1173111) (BiVO₄), and various phases of bismuth oxide (Bi₂O₃) rsc.orghzdr.dearxiv.orgresearchgate.netresearchgate.netosti.govresearchgate.netresearchgate.nethzdr.deresearchgate.netiucr.orgiit.eduunimelb.edu.aumdpi.comiucr.orgresearchgate.net.
For bismuth perovskites like ABiO₃ (where A = Sr, Ba), DFT in the local density approximation (LDA) has been employed to elucidate the significant role of interatomic hybridization between Bi-6s and O-2p orbitals in shaping the band structure near the Fermi level rsc.orgresearchgate.nethzdr.deiucr.org. In α-Bi₂O₃, a thermodynamically stable phase, DFT studies combined with X-ray photoemission and O-K shell X-ray absorption/emission spectroscopies have provided insights into its electronic structure and the nature of the stereochemically active Bi electron lone pair hzdr.deiucr.org. These investigations reveal that Bi 6s states are concentrated at the bottom of the valence band, while the states contributing to the lone pair on Bi are derived from the top of the valence band, with mixing between O 2p and Bi 6s states being critical for the asymmetric electron density on Bi hzdr.deiucr.org. α-Bi₂O₃ is characterized as a direct band gap semiconductor with a calculated band gap of 2.05 eV researchgate.net.
For multiferroic BiFeO₃, DFT calculations, often incorporating DFT+U and semilocal Tran-Blaha modified Becke-Johnson potentials, have been used to determine its electronic structure and band gaps across different crystal phases, such as R3c, Pnma, Pn21a, and Cm, with band gaps ranging from 1.91 eV to 2.26 eV depending on the phase and computational method researchgate.net. These studies consistently show strong hybridization between iron 3d and oxygen 2p states, with a substantial contribution from Fe 3d orbitals to the electronic structure osti.gov. Bulk BiFeO₃ is understood as a wide band gap Mott insulator, with a band gap calculated to be approximately 1.2 eV using the generalized gradient approximation plus dynamical mean-field theory (GGA+DMFT).
In monoclinic scheelite BiVO₄, DFT calculations confirm that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is predominantly formed by V 3d orbitals arxiv.orgresearchgate.netiit.edu. The valence band also includes hybrid orbitals of Bi 6s and O 2p, which facilitate hole transport researchgate.net. The typical band gap of BiVO₄ is around 2.25 eV, which can be modified by doping researchgate.net.
Full Potential Linear Augmented Plane Wave (FP-LAPW) and Full Potential Linear Muffin-Tin Orbital (FP-LMTO) Methods
The Full Potential Linear Muffin-Tin Orbital (FP-LMTO) method has been utilized for electronic band structure calculations of various bismuth compounds, including α-Bi₂O₃, BaBiO₃, and NaBiO₃. These calculations, sometimes performed without considering spin-orbital interactions, offer insights into the valence band structure and the positions of core electron levels. The FP-LMTO method, incorporating spin-orbit coupling, has also been applied to BiXO₃ perovskites (where X = Mn, Fe, Cr), revealing that their valence bands are formed by the 6p orbitals of bismuth and the 3d orbitals of the transition metals. For δ-Bi₂O₃, ab initio calculations employing the Full Potential Linear Augmented Plane Wave (FP-LAPW) method, which accounts for relativistic effects in bismuth atoms through spin-orbital coupling, have been used to investigate oxygen vacancy configurations and their impact on electronic structure. These studies have identified an indirect band gap of 0.46 eV for the most stable layered δ-Bi₂O₃ structure with <110> vacancy alignment.
Tight-Binding (TB) Modeling of Electronic Structure
Tight-Binding (TB) modeling is frequently employed in conjunction with ab initio methods, such as DFT, to investigate the electronic structure of bismuth perovskites, including ABiO₃ (A=Sr, Ba) rsc.orgresearchgate.nethzdr.deiucr.org. A minimal TB model can accurately describe the properties of the band structure in response to lattice distortions. This includes phenomena such as the opening of a charge gap associated with the onset of breathing distortion and the subsequent condensation of holes onto a₁g-symmetric molecular orbitals, which are formed by O-2pσ orbitals on collapsed octahedra rsc.orgresearchgate.nethzdr.deiucr.org. Furthermore, a single-band model, which incorporates an extended molecular orbital comprising both Bi-6s and a linear combination of six O-2p orbitals, provides an effective description of the low-energy bands situated near the chemical potential rsc.orgresearchgate.nethzdr.deiucr.org.
Finite Difference Method (FDMNES) for XANES Modeling
The Finite Difference Method (FDM), as implemented in the FDMNES software package, is a theoretical tool used for ab initio simulations of X-ray Absorption Near Edge Structure (XANES) spectra in various this compound compounds. This method is crucial for interpreting experimental XANES data, particularly those recorded in high energy resolution fluorescence detection (HERFD) mode at Bi LIII and LI edges rsc.orghzdr.deresearchgate.netresearchgate.nethzdr.deresearchgate.netiucr.org.
FDMNES has been applied to model XANES spectra for compounds such as metallic Bi, Bi₂O₃, BiPO₄, Bi₄(GeO₄)₃, and NaBiO₃ hzdr.de. These simulations have shown that both the oxidation state of bismuth and the length of the Bi-ligand bonds are critical in determining the precise position of the absorption edge hzdr.de. The high resolution achieved through HERFD-XANES, combined with FDMNES calculations, has allowed for the resolution of spectral features corresponding to strong Bi p-d orbital mixing hzdr.de. For BiVO₄ photoanodes, FDMNES has been used to simulate XANES spectra at the V K-edge, comparing theoretical results with experimental in situ photoelectrochemical measurements to understand changes in electronic states induced by electrochemical polarization rsc.orgresearchgate.net. The method also supports the analysis of X-ray Natural Circular Dichroism (XNCD) features at 1s-3d transitions in non-centrosymmetric materials, aiding in the understanding of absorption energy spectra and circular dichroism. Furthermore, FDMNES has been employed to simulate XANES spectra for BiFeO₃ and other materials, allowing for comparisons with experimental data to confirm structural and electronic properties arxiv.orgresearchgate.netresearchgate.net.
Point Defect Chemistry in this compound Lattices
Point defects, particularly oxygen vacancies, play a pivotal role in dictating the structural, electronic, and functional properties of this compound compounds. Their formation, concentration, and subsequent influence on material characteristics are subjects of extensive research.
Oxygen Vacancies: Formation, Concentration, and Role in Material Properties
Oxygen vacancies (V_O) are prevalent point defects in this compound lattices and significantly impact the properties of these materials hzdr.deiucr.org.
Formation: The formation of oxygen vacancies can occur through various mechanisms. High-temperature sintering of bismuth-based systems, for instance, can lead to the creation of oxygen vacancies due to the release of electrons. In compounds like BiFeO₃, acceptor doping (e.g., with calcium) results in charge compensation primarily through the formation of oxygen vacancies. An elevated concentration of oxygen vacancies can also induce a change in the valence state of Fe³⁺ to Fe²⁺ if the released electrons are captured by Fe³⁺ ions. For the (110) facet of BiVO₄, the formation energy of an oxygen vacancy is reported to be 3.86 eV, indicating their relative ease of formation in this material.
Concentration: The concentration of oxygen vacancies is highly sensitive to the specific sample preparation conditions, including sintering temperature and the annealing atmosphere, particularly the oxygen partial pressure. In bismuth titanate (Bi₄Ti₃O₁₂ or BIT) ceramics, the oxygen vacancy concentration exhibits a non-linear dependence on sintering temperature. An optimal sintering temperature of 1080 °C has been shown to yield the lowest oxygen vacancy concentration, recorded at 18.56%. Conversely, in BiFeO₃ films, a lower bismuth content generally correlates with a higher concentration of oxygen vacancies. The δ-phase of bismuth oxide (δ-Bi₂O₃) inherently possesses a higher concentration of intrinsic oxygen vacancies compared to the α-phase (α-Bi₂O₃).
Role in Material Properties: Oxygen vacancies exert a profound influence on a wide array of material properties:
Electrical Conductivity: Oxygen vacancies are implicated in causing undesirable leakage currents in BiFeO₃. In acceptor-doped BiFeO₃, such as Ca-doped BiFeO₃, electron holes are the primary charge carriers, with oxygen vacancies compensating for the Ca doping. In δ-Bi₂O₃, oxygen vacancies actively promote electrical conductivity. In Bi₄Ti₃O₁₂, increasing the oxygen vacancy concentration from 18.56% to 44.55% leads to a significant reduction in the band gap (from 2.8 eV to 1.0 eV) and a transition in conductivity type from p-type to n-type, which in turn causes leakage current dominance and a degradation of piezoelectric properties.
Band Structure Modulation: The presence of oxygen vacancies can effectively modulate the electronic band structure of materials like BiVO₄. In BiVO₄, these vacancies act as deep donors. Furthermore, surface oxygen vacancies on BiVO₄ (110) facets can decrease the work function, thereby enhancing charge overflow and improving charge oxidation capacity.
Charge Carrier Dynamics: Oxygen vacancies can function as electron traps in BiVO₄, which can reduce photoluminescence intensity and facilitate charge separation. However, some studies also suggest that they can act as recombination centers, potentially hindering charge separation. In Bi₀.₉₅FeO₃ films, a high concentration of oxygen vacancies has been linked to the trapping of photogenerated electrons, leading to severe recombination with photogenerated holes and a consequent reduction in photocurrent.
Catalytic Activity: Oxygen vacancies in Bi₂O₃ (referred to as ov-Bi₂O₃) have been shown to generate singlet oxygen in the dark through chemical adsorption and to enhance singlet oxygen production under light irradiation, which improves the photocatalytic oxidation properties of the material. They also serve as crucial adsorption sites and facilitate solar energy conversion and charge carrier transfer in Bi₂O₂CO₃/Bi₂O₃ heterojunctions. In BiVO₄, oxygen vacancies enhance photoelectrochemical performance for water splitting by improving interfacial charge transfer efficiency and reducing charge carrier recombination.
Structural Stability and Distortion: The alignment of oxygen vacancies can influence structural stability. For instance, in δ-Bi₂O₃, the alignment of vacancies along the <100> direction results in the most energetically favorable configuration, which contrasts with some earlier theoretical predictions hzdr.deiucr.org. However, other studies suggest that a combination of <110> and <111> vacancy arrangements is energetically more favorable in δ-Bi₂O₃. Oxygen vacancies can induce structural changes that, in turn, affect the electrical properties. In Bi₄Ti₃O₁₂, high oxygen vacancy concentrations can lead to severe lattice distortion, resulting in increased local structural disorder and reduced X-ray diffraction intensity.
Ionic Migration: Oxygen vacancies exhibit ionic mobility. In Ca-substituted BiFeO₃, oxygen vacancies tend to migrate towards the surface, and their accumulation and redistribution are influenced by tip polarity, underscoring their role in electrochemical processes. They are also known to contribute to bulk conductivity in BiVO₄.
Here is a summary of the impact of oxygen vacancy concentration on the electronic and electrical properties of Bi₄Ti₃O₁₂ ceramics:
| Sintering Temperature (°C) | Oxygen Vacancy Concentration (%) | Band Gap (eV) | Conductivity Type | Piezoelectric Coefficient (d₃₃, pC/N) |
| 1040 | 32.62 | - | - | - |
| 1060 | 29.32 | - | - | - |
| 1080 | 18.56 | 2.8 | p-type | 9.8 |
| - | 44.55 | 1.0 | n-type | 6.9 |
Bismuth Vacancies and their Influence on Structure and Function
Bismuth vacancies (V'''Bi) are point defects that can significantly impact the properties of this compound compounds. Their formation and influence are often studied in the context of charge compensation and structural stability. For instance, in BiFeO₃, compressive strain can stabilize bismuth vacancies, and their enthalpy of formation drops sharply during structural transitions from rhombohedral to tetragonal phases. ntnu.no While single bismuth vacancies may not significantly alter the spontaneous polarization in robust ferroelectrics like BiFeO₃, their presence can lead to p-type conductivity. ntnu.no
In other bismuth-based systems, such as Bi₄O₅Br₂, bismuth vacancies are less likely to form compared to oxygen or bromine vacancies due to higher formation energies. mdpi.com However, when present, the introduction of a bismuth vacancy can lead to n-type semiconductor behavior. mdpi.com The formation of bismuth vacancies can also be a consequence of dopant incorporation, as seen in niobium-doped bismuth titanate (Bi₄Ti₃O₁₂), where they act as a compensation mechanism and can influence the unit cell volume and ferroelectric properties. scielo.org.mx
Cation Non-stoichiometry and its Impact on Defect Equilibria
Non-stoichiometry, particularly cation non-stoichiometry, plays a critical role in determining the defect equilibria and properties of this compound compounds. This deviation from ideal stoichiometric ratios leads to the formation of intrinsic point defects, such as vacancies or interstitial ions, to maintain charge neutrality. muni.czslideshare.net
In bismuth-containing perovskites, cation non-stoichiometry can significantly affect dielectric and transport properties. For example, in p-type (Bi,Ba)(B²⁺,Ti)O₃ ceramics, excess bismuth can act as an effective donor dopant, improving insulation properties. Conversely, bismuth deficiency can lead to acceptor doping and a decrease in bulk resistivity. oregonstate.edu In the high-Tc superconductor Bi₂Sr₂CaCu₂O₈+δ, oxygen non-stoichiometry, specifically an excess of oxygen ions concentrated in the Bi-O layers, is responsible for its hole-doping and high-temperature superconductivity. researchgate.net The ability to control cation non-stoichiometry offers a pathway to tailor material properties for specific applications.
Dopant Incorporation and Induced Defect Structures (e.g., Nb, La, Cu, Fe, Cr)
Dopant incorporation is a widely used strategy to engineer the defect structures and, consequently, the properties of this compound compounds. The type and concentration of dopants, along with their valence states, dictate the nature of the induced defects and their impact.
Niobium (Nb): In bismuth titanate (Bi₄Ti₃O₁₂), niobium (Nb⁵⁺) doping often leads to the substitution of Ti⁴⁺ sites. This substitution can be compensated by the formation of bismuth vacancies (V'''Bi) or conduction electrons, influencing the unit cell volume and ferroelectric polarization. scielo.org.mx
Lanthanum (La): Lanthanum doping in bismuth-based mixed oxides, such as Bi₂O₃-Ln₂O₃ (where Ln includes La), is explored to achieve higher ionic conductivity at lower temperatures. tubitak.gov.tr In La₂Mo₂O₉, bismuth substitution can suppress phase transitions and stabilize the high-conducting cubic β-phase at room temperature, although increased bismuth content can decrease DC conductivity. aip.org
Copper (Cu): Copper-doped Bi₄V₂O₁₁ (BIMEVOX) exhibits exceptionally high ionic conductivity at moderate temperatures. royalsocietypublishing.org
Iron (Fe): Iron doping in Bi₂O₃ nanorods can introduce defects that act as electron traps, thereby limiting the recombination of photogenerated electron-hole pairs. This improves charge separation capacity and enhances photocatalytic efficiency. researchgate.net
Chromium (Cr): Chromium doping in Bi₂O₃ can lead to the formation of phases like Bi₁₄CrO₂₄, where chromium is present as Cr⁶⁺O₄²⁻ tetrahedra occupying large cages in the lattice. These dopants can induce distinct disorder phenomena and influence optical and electrical properties. researchgate.net In bismuth niobate pyrochlore (B1171951), Cr and Co co-doping involves a multi-stage synthesis process where Bi-rich intermediates transform into Bi-depleted compounds, eventually leading to the doping of bismuth orthoniobate. mdpi.com
The table below summarizes the effects of various dopants on this compound compounds:
| Dopant | Example Compound | Induced Defect / Effect | Reference |
| Nb | Bi₄Ti₃O₁₂ | Bismuth vacancies, conduction electrons, influences ferroelectricity | scielo.org.mx |
| La | Bi₂O₃-La₂O₃, La₂Mo₂O₉ | Enhanced ionic conductivity, phase stabilization, conductivity decrease with higher Bi content | tubitak.gov.traip.org |
| Cu | Bi₄V₂O₁₁ | High ionic conductivity | royalsocietypublishing.org |
| Fe | Bi₂O₃ | Electron traps, improved charge separation, enhanced photocatalysis | researchgate.net |
| Cr | Bi₁₄CrO₂₄, Bi₂Co₁/₂Cr₁/₂Nb₂O₉+Δ | Cr⁶⁺O₄²⁻ tetrahedra, disorder, influences optical/electrical properties, complex phase formation | researchgate.netmdpi.com |
Charge Transport Mechanisms and Ionic Conductivity in this compound Compounds
Charge transport in this compound compounds can involve both ionic and electronic carriers, with the dominant mechanism depending heavily on the material's crystal structure, defect chemistry, and operating conditions. chemeurope.comresearchgate.net
Oxide-Ion Conductivity in Defective Fluorite Structures (e.g., δ-Bi₂O₃)
The δ-phase of bismuth oxide (δ-Bi₂O₃) is renowned for possessing the highest known oxide-ion conductivity among solid-state materials. nih.govaps.orgwikipedia.org This exceptional conductivity is attributed to its anion-deficient fluorite structure, where two of the eight oxygen sites in the unit cell are intrinsically vacant. wikipedia.orgosti.gov These intrinsic vacancies are highly mobile, a characteristic enhanced by the high polarizability of the cation sublattice and the stereochemically active 6s² lone pair electrons of Bi³⁺. nih.govaps.orgchemeurope.comwikipedia.org The Bi-O bonds exhibit covalent character, making them weaker than purely ionic bonds and thus facilitating the hopping of oxygen ions into vacancies. chemeurope.comwikipedia.org
The local anion environment around Bi³⁺ in δ-Bi₂O₃ is highly irregular, resembling the asymmetric "lone-pair" coordination observed in many ordered Bi³⁺ oxides. nih.govaps.org This asymmetric electron density around Bi³⁺ is central to promoting the extreme anion disorder, with ion diffusion facilitated by extensive relaxations of both the surrounding anions and a "soft" cation sublattice. nih.govaps.org Collective migration events, particularly short collinear chains of 2 or 3 oxygen ions, significantly contribute to the high conductivity in δ-Bi₂O₃. uio.no
While δ-Bi₂O₃ exhibits high conductivity at temperatures above 727 °C, its practical application is limited by a phase transformation to less conductive polymorphs (like monoclinic α-Bi₂O₃) at lower temperatures. chemeurope.comwikipedia.orgosti.gov Doping with lanthanides can stabilize the fluorite phase at lower temperatures, but this often leads to ordering of oxygen vacancies, which can dramatically reduce ionic conductivity. osti.gov
The ionic conductivity of δ-Bi₂O₃ at 750 °C is typically about 1 S·cm⁻¹, which is three orders of magnitude greater than intermediate phases and four orders greater than the monoclinic phase. wikipedia.org
Electron and Hole Mobility in this compound Semiconductors
Beyond ionic conductivity, this compound compounds can also exhibit significant electronic conductivity, functioning as semiconductors. The electronic structure, particularly the hybridization of Bi 6s and O 2p orbitals, is crucial for their semiconductor properties. researchgate.netrsc.orgarxiv.org This hybridization often leads to a valence band maximum (VBM) composed of hybrid orbitals, resulting in a suitable band gap for visible-light absorption and improved charge transfer. researchgate.netrsc.org
Bismuth-based semiconductors often possess low effective masses for their valence band, which favors high hole mobility. arxiv.org For example, 2D bismuth oxysulfide (Bi₂OS₂) exhibits exceptionally high carrier mobility, with electron mobility around 26,600 cm²V⁻¹S⁻¹ and hole mobility around 730 cm²V⁻¹S⁻¹. researchgate.net Other layered bismuth compounds like Bi₂O₂Se also show ultrahigh Hall mobility (over 20,000 cm²V⁻¹s⁻¹). researchgate.net
However, the mobility of charge carriers can be influenced by defects. While electrons generally remain delocalized and can migrate via a band-like process, holes may localize in the form of polarons, leading to diffusion via a hopping mechanism with potentially suppressed mobilities. acs.org Oxygen vacancies can promote photogenerated electron-hole transfer by broadening the light absorption range, but in some cases, they might also increase electron-hole recombination, hindering carrier transport. mdpi.com
The table below provides examples of carrier mobilities in this compound semiconductors:
| Compound | Electron Mobility (cm²V⁻¹S⁻¹) | Hole Mobility (cm²V⁻¹S⁻¹) | Reference |
| Bi₂OS₂ | ~26,600 | ~730 | researchgate.net |
| Bi₂O₂Se | >20,000 | - | researchgate.net |
Structure-Property-Activity Relationships from an Electronic and Defect Perspective
Defects, such as oxygen vacancies, are not merely structural imperfections but can act as active sites, lower activation energy, improve light harvesting, and enhance charge carrier concentration and separation. mdpi.combeilstein-journals.org For instance, surface oxygen vacancies in Bi₂WO₆ nanoflakes can efficiently separate photogenerated electron-hole pairs, leading to enhanced photocatalytic activity. beilstein-journals.org Bismuth defects or dangling bonds resulting from oxygen vacancies can significantly alter the electronic structure by creating new defect levels in forbidden bands, boosting oxygen evolution. beilstein-journals.org
The location of oxygen vacancies is also critical; surface vacancies can significantly enhance visible light absorption and photocatalytic performance, while internal vacancies might increase electron-hole recombination. mdpi.com The band gap of bismuth-based semiconductors, often less than 3.0 eV, allows for higher absorption of visible light, and their improved charge transfer, resulting from increased hole mobility, is crucial for photocatalytic effectiveness. researchgate.net
Furthermore, the rational design and engineering of surfaces and interfaces, including crystal facet engineering and low-dimensional nanostructures, are employed to optimize charge transfer and separation in bismuth-based photocatalysts. rsc.org The presence and ordering of oxygen vacancies can also critically reduce the ionic migration activation energy, which is important for high-performance electrolytes at lower temperatures. nih.gov
Advanced Applications of Bismuth Oxygen Compounds in Research
Photocatalysis and Environmental Remediation Utilizing Bismuth-Oxygen Materials
Bismuth-based oxygen-containing compounds have emerged as a significant class of photocatalysts due to their unique electronic structures, suitable bandgaps, and high chemical stability. mdpi.com These materials are extensively researched for their potential to address critical environmental and energy challenges through processes driven by light. Their applications span from breaking down hazardous pollutants to generating clean energy, positioning them as versatile materials in advanced research.
Degradation of Organic Pollutants and Dyes
This compound compounds are highly effective photocatalysts for the degradation of persistent organic pollutants and industrial dyes in water. cityu.edu.hk When irradiated with light, these semiconductor materials generate electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents that break down complex organic molecules into simpler, non-toxic substances like CO₂ and H₂O. nih.govmdpi.com
Various this compound compounds have demonstrated high efficiency in degrading a range of dyes. For instance, δ-Bi₂O₃ nanoparticles have shown the ability to degrade Thymol blue and Congo red dyes under visible light. acs.org Similarly, Bi₂O₃ microrods have been used to effectively decompose Rhodamine B. nih.gov The photocatalytic activity is influenced by factors such as the material's crystalline phase, morphology, and the specific dye being targeted. acs.org Composites and modified bismuth oxides are often developed to enhance this degradation efficiency. For example, a Bi₂O₃-TiO₂/PAC composite achieved a degradation efficiency of up to 99% for malachite green. mdpi.com Bismuth oxyiodide-based composites have also proven effective in the mineralization of pharmaceuticals like tetracycline.
| This compound Compound | Pollutant/Dye | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| δ-Bi₂O₃ NPs | Thymol Blue (TB) | 98.26% | 40 min | acs.org |
| δ-Bi₂O₃ NPs | Congo Red (CR) | 69.67% | 80 min | acs.org |
| Bi/α-Bi₂O₃/g-C₃N₄ | Rhodamine B (RhB) | 95.6% | 90 min | researchgate.net |
| Bi₂O₄/Bi₂WO₆ Composite | Methyl Orange (MO) | 95.2% | 120 min | tandfonline.com |
| Bi₂O₃-TiO₂/PAC | Malachite Green (MG) | up to 99% | Not Specified | mdpi.com |
| Bi₅O₇I(ED)-BFO | Tetracycline (TC) | 99.8% | 90 min |
Water Splitting for Hydrogen and Oxygen Evolution
Photocatalytic water splitting to produce hydrogen (H₂) and oxygen (O₂) is a promising strategy for generating clean and sustainable fuel. rsc.org this compound compounds, particularly bismuth vanadate (B1173111) (BiVO₄), are among the most studied photocatalysts for water oxidation, which is the oxygen evolution reaction (OER). mdpi.comresearchgate.net BiVO₄ is of particular interest because its relatively narrow band gap of ~2.4 eV allows it to absorb a significant portion of the visible light spectrum. mdpi.comacs.org
| Photocatalyst System | Reaction | Evolution Rate (μmol g⁻¹ h⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| BiVO₄ | Oxygen Evolution (OER) | 2622 | Aqueous AgNO₃ solution | acs.org |
| BiVO₄ (in Z-scheme) | Hydrogen Evolution (HER) | 340 | IO₃⁻/I⁻ redox mediator | acs.org |
| BiVO₄ (in Z-scheme) | Oxygen Evolution (OER) | 172 | IO₃⁻/I⁻ redox mediator | acs.org |
| ZnIn₂S₄/BiVO₄ | Hydrogen Evolution (HER) | 5944 | Visible light | mdpi.com |
CO₂ Reduction and N₂ Reduction Applications
Beyond water splitting, this compound photocatalysts are being explored for the conversion of atmospheric gases into valuable chemicals. This includes the reduction of carbon dioxide (CO₂) into solar fuels and the reduction of dinitrogen (N₂) into ammonia (B1221849) (NH₃), a key component of fertilizers. mdpi.comdtu.dk
For CO₂ reduction, various bismuth-based materials like bismuth oxyhalides (BiOX) and bismuth vanadate (BiVO₄) have shown promise. nih.gov The photocatalytic process can convert CO₂ into products such as carbon monoxide (CO), methane (B114726) (CH₄), and formic acid. mdpi.commdpi.comnih.gov The selectivity and efficiency of the reaction depend heavily on the catalyst's morphology, exposed crystal facets, and the presence of active sites like oxygen vacancies. nih.gov
The photocatalytic reduction of N₂ to ammonia, often called nitrogen fixation, offers a green alternative to the energy-intensive Haber-Bosch process. dtu.dkrepec.org Bismuth-based materials are advantageous due to their strong chemical interaction with N₂ molecules. dtu.dk Bismuth monoxide (BiO) quantum dots have demonstrated a remarkably high ammonia synthesis rate of 1226 μmol g⁻¹ h⁻¹ under simulated solar light without any sacrificial agents. rsc.org The presence of oxygen vacancies and specific low-valence surface bismuth species is crucial for activating the highly stable N-N triple bond. rsc.orguts.edu.aunih.gov
Water Disinfection and Air Purification
The powerful oxidizing capabilities of photocatalytically generated ROS can be harnessed for water disinfection and air purification. This compound compounds can effectively inactivate a broad spectrum of microorganisms, including bacteria and viruses, by damaging their cell membranes and essential cellular components. This provides a chemical-free method for water treatment.
In the realm of air purification, these materials are used to degrade harmful volatile organic compounds (VOCs) and nitrogen oxides (NOx) from the atmosphere. For instance, heterojunctions of Bi₂O₃/Bi₂O₂CO₃ with engineered oxygen vacancies have shown high activity for the removal of nitric oxide (NO). The oxygen vacancies on the catalyst surface act as adsorption sites for the pollutant molecules, which is the first and crucial step in the photocatalytic degradation process. The subsequent generation of radicals like •OH leads to the conversion of these pollutants into less harmful substances.
Role of Oxygen Vacancies in Enhanced Photocatalytic Activity
Oxygen vacancies—point defects where an oxygen atom is missing from the crystal lattice—play a pivotal role in enhancing the photocatalytic performance of this compound compounds. cityu.edu.hkcityu.edu.hk These vacancies can be intentionally introduced through various synthesis strategies, such as heat treatment in an inert atmosphere, chemical etching, or using certain reducing agents. cityu.edu.hk
The beneficial effects of oxygen vacancies are multifaceted:
Enhanced Light Absorption: Oxygen vacancies can create new, localized energy levels within the bandgap of the semiconductor, which can extend its light absorption range into the visible spectrum. nih.govmdpi.comrsc.org
Improved Charge Separation: Vacancies can act as traps for photogenerated electrons, which suppresses the recombination of electron-hole pairs and makes more charge carriers available for redox reactions. mdpi.commdpi.combeilstein-journals.orgnih.gov
Activation of Reactant Molecules: Oxygen vacancies serve as active sites for the adsorption and activation of molecules like O₂, CO₂, and N₂. mdpi.comnih.gov For example, they can facilitate the activation of O₂ to produce superoxide radicals (•O₂⁻), a key ROS in many photocatalytic reactions. rsc.org
First-principles calculations have confirmed that oxygen vacancies can alter the electronic structure of materials like BiVO₄ and Bi₄O₅Br₂, reducing the bandgap and promoting the efficient separation of electron-hole pairs. mdpi.comnih.gov This engineering of defects is a key strategy for designing highly efficient bismuth-based photocatalysts for a wide range of applications. cityu.edu.hkcityu.edu.hk
Heterostructures and Composites for Improved Photocatalytic Performance
When two semiconductors with well-matched band alignments are brought into contact, an internal electric field forms at their interface. This field drives the photogenerated electrons and holes to move in opposite directions, effectively separating them and reducing recombination. Common examples include combining bismuth oxides with materials like graphitic carbon nitride (g-C₃N₄), titanium dioxide (TiO₂), or other bismuth compounds like bismuth tungstate (B81510) (Bi₂WO₆). mdpi.comresearchgate.netacs.orgmdpi.com
For example, a Bi₂O₄/Bi₂WO₆ composite showed much higher photocatalytic activity for degrading methyl orange than either pure component, an improvement attributed to the efficient charge separation at the heterojunction. tandfonline.com Similarly, a g-C₃N₄/Bi₂O₃ nanocomposite exhibited excellent activity in degrading malachite green due to the formation of a p-n junction that promotes charge separation. researchgate.net These composite systems demonstrate the power of synergistic effects in advancing photocatalyst design. researchgate.nettandfonline.com
| Catalyst | Pollutant | Degradation Rate Constant (k) or Efficiency | Key Finding | Reference |
|---|---|---|---|---|
| β-Bi₂O₃ | Rhodamine B | k = 13.5 × 10⁻³ min⁻¹ | Base performance | researchgate.net |
| g-C₃N₄ | Rhodamine B | k = 25.2 × 10⁻³ min⁻¹ | Base performance | researchgate.net |
| β-Bi₂O₃/g-C₃N₄ | Rhodamine B | k = 42.2 × 10⁻³ min⁻¹ | Synergistic effect of heterojunction enhances activity | researchgate.net |
| Bi₂WO₆ | Methyl Orange | 28.8% in 120 min | Base performance | tandfonline.com |
| Bi₂O₄ | Methyl Orange | 77.0% in 120 min | Base performance | tandfonline.com |
| Bi₂O₄/Bi₂WO₆ | Methyl Orange | 95.2% in 120 min | Heterojunction improves activity and stability | tandfonline.com |
Optoelectronic and Photonic Applications of this compound Systems
This compound compounds are materials of significant interest in the fields of optoelectronics and photonics due to their unique properties, which include a high refractive index, significant photoconductivity, and notable optical non-linearity. tandfonline.com These characteristics make them suitable for a wide array of advanced applications, from sensing light to converting solar energy and manipulating optical signals.
Development of Photodetectors and Sensors
This compound systems are increasingly being explored for the fabrication of high-performance photodetectors and sensors. Bismuth oxide (Bi₂O₃) is a key material in this area, valued for its high band gap of approximately 2.5-3.9 eV and excellent ionic conductivity, making it suitable for photodetectors, memristors, and energy storage devices. semanticscholar.org For instance, photodetectors based on a Bi₂O₃/Ga₂O₃ heterojunction have demonstrated a low dark current and a fast response time. thieme-connect.com
A notable advancement is the development of self-powered photodetectors using two-dimensional (2D) bismuth oxide selenide (B1212193) (Bi₂O₂Se) crystals. rsc.orgmdpi.comacs.org These devices, based on photoelectrochemical (PEC) principles, leverage the wide bandgap (~2 eV) and high absorption coefficient of Bi₂O₂Se. rsc.orgmdpi.comacs.org Researchers have achieved impressive performance metrics, including a responsivity of 97.1 μA W⁻¹ and a specific detectivity of 2 x 10⁸ cm Hz¹ᐟ² W⁻¹. rsc.orgmdpi.com These PEC photodetectors exhibit broad-spectrum sensitivity, from blue to infrared wavelengths, and feature ultrafast response and recovery times of approximately 82 ms (B15284909) and 86 ms, respectively. rsc.org
Furthermore, the integration of bismuth oxide nanosheets with other materials, such as silicon, has been shown to enhance UV photodetection performance. Bi₂O₃-Nsh/ZnO/Si-based UV photodetectors have shown a significant response to 385 nm UV light, with high responsivity, quantum efficiency, and sensitivity. nih.gov
Table 1: Performance Metrics of this compound Based Photodetectors
| Material System | Device Type | Key Performance Metric | Value | Wavelength | Reference |
|---|---|---|---|---|---|
| Bi₂O₂Se | Self-powered PEC | Responsivity | 97.1 μA W⁻¹ | 420 nm | rsc.orgmdpi.com |
| Bi₂O₂Se | Self-powered PEC | Specific Detectivity | 2 x 10⁸ Jones | - | rsc.orgmdpi.com |
| Bi₂O₂Se | Self-powered PEC | Response Time | ~82 ms | - | rsc.org |
| Bi₂O₃-Nsh/ZnO/Si | UV Photodetector | Responsivity | 30.3 A/W | 385 nm | nih.gov |
| Bi₂O₃-Nsh/ZnO/Si | UV Photodetector | Quantum Efficiency | 98.58% | 385 nm | nih.gov |
Integration in Solar Energy Conversion Technologies (e.g., Perovskite Solar Cells, Thin-Film Solar Cells)
This compound compounds are emerging as promising materials for next-generation solar energy conversion technologies, offering a less toxic alternative to lead-based materials in perovskite solar cells and unique properties for thin-film solar cells.
In the realm of perovskite solar cells, bismuth-based materials are being investigated as a potential replacement for lead to address toxicity concerns. acs.orgacs.org Bismuth's position next to lead in the periodic table and its stable 3+ oxidation state make it a candidate for replicating the defect-tolerant electronic structure of lead-halide perovskites. vu.nl Bismuth oxyiodide has been shown to be as tolerant to defects as its lead-halide counterparts and is stable in air for at least 197 days. acs.org Theoretical estimations suggest that bismuth oxyiodide-based solar cells could achieve efficiencies of up to 22%. acs.org While the power conversion efficiencies of bismuth-based perovskite solar cells are currently lower than their lead-based counterparts, research is ongoing to improve their performance through strategies like enhancing crystallization and film morphology. acs.orgmdpi.commdpi.com
This compound compounds are also being utilized in thin-film solar cells. Copper bismuth oxide (CuBi₂O₄), a p-type semiconductor, has been identified as a promising photocathode material. biomedres.us It is abundant, inexpensive, and has a narrow energy bandgap of 1.4 to 1.8 eV, which is near the optimal value for solar cell applications. biomedres.us Simulations of a thin-film solar cell using CuBi₂O₄ as the absorber and cadmium sulfide (B99878) as a buffer layer have shown a potential efficiency of 26.0%. biomedres.us Additionally, bismuth ferrite (B1171679) (BiFeO₃) thin films, prepared by a solution-based method, have been used as an absorber layer in all-oxide solar cells, achieving a conversion efficiency of nearly 4%. researchgate.net
Bismuth oxide nanoparticles have also been integrated into porous silicon thin films to act as efficient antireflection coatings, reducing reflectivity and enhancing the conversion efficiency of solar cells. alfachemic.com
Table 2: this compound Compounds in Solar Cell Technologies
| Compound | Solar Cell Type | Role of Bismuth Compound | Reported/Projected Efficiency | Key Advantages | Reference |
|---|---|---|---|---|---|
| Bismuth Oxyiodide | Perovskite-inspired | Light Absorber | Projected 22% | Non-toxic, defect-tolerant, air-stable | acs.org |
| (CH₃NH₃)₃Bi₂I₉ (MBI) | Perovskite | Light Absorber | Up to 1.64% | Toxin-free, superior stability | mdpi.com |
| Copper Bismuth Oxide (CuBi₂O₄) | Thin-Film | Absorber Layer | Simulated 26.0% | Abundant, inexpensive, optimal bandgap | biomedres.us |
| Bismuth Ferrite (BiFeO₃) | All-Oxide Thin-Film | Absorber Layer | ~4% | Solution-processable | researchgate.net |
| Bismuth Oxide (Bi₂O₃) Nanoparticles | Silicon-based | Antireflection Coating | Enhances efficiency by reducing reflection | Low reflectivity | alfachemic.com |
Optical Coatings and Electrochromic Devices
The high refractive index and wide bandgap of bismuth oxide make it a compelling material for optical coatings. tandfonline.com It is a potential candidate for use as a dielectric layer in spectrally selective coatings, which are multilayer structures deposited on glass to control the transmission and reflection of light at different wavelengths. tandfonline.com In such coatings, a high-refractive-index material like bismuth oxide is crucial. tandfonline.com Research has shown that bismuth oxide thin films deposited by reactive DC sputtering can exhibit a wide bandgap (2.95 eV) and a high refractive index (2.48 at 550 nm), making them suitable for energy-saving coatings. tandfonline.com
Bismuth oxide thin films also exhibit electrochromic properties, meaning their color can be changed by applying an electrical voltage. nih.govresearchgate.netacs.org This property is utilized in electrochromic devices, such as smart windows and displays. Sputtered bismuth oxide films, after annealing, can show a clear electrochromic change between transparent and dark brown. nih.govacs.org The coloration and decoloration can be completed within about 10 seconds. nih.govacs.org Another type of electrochromic device utilizes the reversible codeposition of black Bi-Cu from a solution containing bismuthyl perchlorate (B79767) and copper(II) ions. tandfonline.comuni-marburg.de This system has demonstrated excellent performance with high white and low black reflectivity, a high contrast ratio, a long operating life of over one million cycles, and an open-circuit memory of at least one month. tandfonline.comuni-marburg.de
Non-linear Optical Properties of Bismuth Oxide Glasses
Bismuth oxide-based glasses are of great interest due to their high non-linear optical properties, which are important for the development of optical information processing technologies. bohrium.com These glasses typically have high densities and high linear refractive indices. The third-order non-linear optical properties of these glasses can be investigated using techniques like the Z-scan method.
Research on the Bi₂O₃-B₂O₃-WO₃ ternary system has shown that the non-linear refraction increases as the optical band gap decreases, which is influenced by the content of tungsten trioxide (WO₃). An increase in WO₃ content promotes the formation of non-bridging oxygen ions, leading to higher non-linear refraction. Similarly, in Bi₂O₃–WO₃–TeO₂ glasses, the third-order optical non-linearity increases with a decrease in the optical bandgap. Bismuth silicate (B1173343) glass has also been shown to exhibit a high non-linear refractive index.
Luminescent Properties and Rare-Earth Doping in Bismuth Oxide Glasses
Bismuth oxide glasses serve as stable hosts for rare-earth ions, enabling efficient luminescence. bohrium.com The doping of these glasses with rare-earth elements can produce materials with specific light-emitting properties for applications such as fiber amplifiers, upconversion lasers, and optical memories.
For example, dysprosium-doped bismuth-borate glasses exhibit strong visible emission in the yellow and blue range when excited by UV light. When doped with various rare-earth oxides like Dy₂O₃, Nd₂O₃, and Sm₂O₃, bismuth-borate glasses have been shown to emit luminescence under X-ray excitation. Bismuth-doped barium silicate glasses have been observed to exhibit broadband infrared luminescence, which is of interest for the development of optical fiber amplifiers. The intensity of this luminescence can be influenced by the addition of other oxides like Al₂O₃.
Radiation Shielding Applications of Bismuth Oxide Doped Materials
Bismuth oxide (Bi2O3) is a highly effective material for radiation shielding, offering a non-toxic alternative to lead-based materials. atomfair.com Its high atomic number (Z=83) and density contribute to its excellent ability to attenuate gamma rays and X-rays through mechanisms like the photoelectric effect. atomfair.commdpi.com
Bi2O3 nanoparticles are frequently incorporated into various matrices to create lightweight and flexible shielding composites. atomfair.commdpi.com For example, Bi2O3 nanoparticles have been dispersed in polymethyl methacrylate (B99206) (PMMA) to develop advanced radiation shielding panels. mdpi.com These composites have shown enhanced gamma radiation attenuation, with a 75% Bi2O3 content exhibiting shielding properties comparable to or exceeding that of lead dioxide. mdpi.com The high crystallinity of the Bi2O3 nanoparticles enhances their shielding efficacy by ensuring a well-ordered atomic arrangement and increased density. mdpi.com
Similarly, the addition of Bi2O3 to concrete, in both micro and nanoparticle forms, significantly improves its radiation shielding capabilities. nih.gov Studies have shown that the linear attenuation coefficient of concrete increases with the addition of Bi2O3, with nanoparticles providing a greater enhancement than microparticles. nih.gov This makes Bi2O3-doped concrete a promising material for applications in nuclear facilities and medical centers. nih.gov Bismuth trioxide has also been combined with various polymers, such as polyethylene (B3416737) and polyester, to create composite materials with high radiation shielding performance. astermaterials.compjoes.com These materials can be used in protective clothing for healthcare workers in radiology departments. astermaterials.com
| Matrix Material | Bi2O3 Form | Radiation Type | Key Finding |
| Polymethyl Methacrylate (PMMA) | Nanoparticles | Gamma (I-131) | 75% Bi2O3 content provides shielding comparable to lead dioxide. mdpi.com |
| Concrete | Micro and Nanoparticles | Gamma | Nanoparticles provide greater enhancement of the linear attenuation coefficient. nih.gov |
| Polyester | Powder | X-ray | Increased Bi2O3 concentration enhances shielding performance. pjoes.com |
| Polyethylene Terephthalate (PET) on Polyester | Powder | Ionizing Radiation | Used in lightweight and comfortable protective textile shields. astermaterials.com |
Other Emerging Research Areas (e.g., Gas Sensing, Immunosensors, Supercapacitors)
This compound compounds are being investigated for a diverse range of other advanced applications, including gas sensing, immunosensors, and energy storage in supercapacitors.
Gas Sensing: Bismuth oxide (Bi2O3) has shown promise as a material for gas sensors due to its unique electronic and surface properties. rsc.orgnih.gov Bi2O3 nanosensors have been developed for the detection of various gases, including carbon dioxide (CO2). rsc.orgrsc.org For instance, nanosheet-type Bi2O3 sensors have demonstrated a significant response to CO2 at room temperature, which is attributed to their high surface area and specific morphology. rsc.org Different crystalline phases and morphologies of Bi2O3 can be tuned to optimize the sensing performance for specific gases. researchgate.net
Immunosensors: In the field of biomedical diagnostics, bismuth oxide nanostructures are being used to fabricate highly sensitive immunosensors. researchgate.netnih.gov For example, an immunosensor based on Bi2O3 nanorods has been developed for the detection of mycotoxins like aflatoxin B1. nih.gov The use of Bi2O3 nanorods provides an enhanced electroactive surface area and improved electron transfer kinetics, leading to a sensor with a low detection limit and high sensitivity. nih.gov Bismuth oxide nanoparticles have also been combined with chitosan (B1678972) to create a platform for DNA immobilization and hybridization detection in electrochemical DNA biosensors. electrochemsci.orgupm.edu.my
Supercapacitors: Bismuth oxide is an attractive electrode material for supercapacitors due to its high theoretical capacitance and redox activity. mrforum.comespublisher.com Nanostructured Bi2O3 materials offer a high surface area, which is beneficial for charge storage. mrforum.com Bi2O3 thin film electrodes have demonstrated high specific capacitance, energy density, and power density, along with good cycling stability. espublisher.com Composites of bismuth oxide with other materials, such as graphene oxide, are also being developed to further enhance the performance of supercapacitors. bohrium.com For instance, a bismuth oxide-doped graphene oxide nanocomposite has shown excellent electrochemical performance, with high specific capacitance and stability over thousands of cycles. bohrium.com Additionally, soft-packed supercapacitors using Bi2O3 as the anode have achieved high energy densities. rsc.org
| Application Area | This compound Compound | Key Performance Metric |
| Gas Sensing (CO2) | Nanosheet-type Bi2O3 | 179% response at 100 ppm CO2 at room temperature. rsc.org |
| Immunosensor (Aflatoxin B1) | Bi2O3 Nanorods | Detection limit of 8.715 ng/dL. nih.gov |
| Supercapacitor | Bi2O3 Thin Film | Specific capacitance of 1227.5 F/g. espublisher.com |
| Supercapacitor | Bi2O3-Graphene Oxide Nanocomposite | Specific energy of 25.83 Wh/kg. bohrium.com |
| Supercapacitor | Bi2O3 Anode | Energy density of 139.7 Wh/kg. rsc.org |
Computational Modeling and Simulation in Bismuth Oxygen Research
First-Principles Calculations for Electronic and Structural Properties
First-principles calculations, derived from quantum mechanics, are indispensable for investigating the fundamental electronic and structural properties of bismuth-oxygen systems without empirical parameters.
Density Functional Theory (DFT) and its Approximations (LDA, HSE)
Density Functional Theory (DFT) is a widely used first-principles method for studying the electronic and structural properties of materials. It focuses on the electron density rather than the many-body wavefunction, significantly reducing computational complexity. Various approximations are employed within DFT to handle the exchange-correlation energy, influencing the accuracy of the results.
Local Density Approximation (LDA) : LDA is a basic approximation that assumes the exchange-correlation energy at a given point depends only on the electron density at that point. For bismuth-containing perovskites like ABiO₃ (where A = Sr, Ba), DFT in the LDA has been used to understand how various interactions shape the band structure near the Fermi level. It has been established that interatomic hybridization involving bismuth 6s and oxygen 2p orbitals plays a crucial role in these compounds. arxiv.orgaps.orglims.ac.uk
Generalized Gradient Approximation (GGA) : GGA improves upon LDA by considering the gradient of the electron density. The Perdew-Burke-Ernzerhof (PBE-GGA) functional, often with a Hubbard U correction (PBE-GGA+U), is commonly applied. For instance, PBE-GGA+U calculations have been used to investigate the structural, electronic, and magnetic properties of bismuth ferrite (B1171679) (BiFeO₃) and Bi₂Fe₄O₉ nanostructures. These calculations predicted band gaps of 2.4 eV for BiFeO₃ and 2.3 eV for Bi₂Fe₄O₉, which align well with experimental data. The analysis revealed strong hybridization between iron 3d and oxygen 2p states, with significant contributions from Fe 3d orbitals. nih.gov Another study on bismuth silicate (B1173343) (Bi₂SiO₅) utilized DFT calculations up to 50 GPa to investigate its high-pressure structural properties, revealing a compressibility anomaly at around 20 GPa. aps.orgarxiv.org
Hybrid Functionals (HSE) : Hybrid functionals, such as Heyd-Scuseria-Ernzerhof (HSE), incorporate a portion of exact Hartree-Fock exchange, often providing more accurate band gap predictions for semiconductors and insulators compared to LDA or GGA. While specific applications of HSE to this compound compounds were not detailed in the provided snippets, hybrid functionals like B3PW91 have been used to study δ-Bi₂O₃, showing better agreement with experimental lattice parameters and indicating metallic behavior with minigaps when spin-orbit coupling is considered. ub.edu
DFT calculations have shown that δ-Bi₂O₃, a high oxide ion conductor, has a semiconductor character with an energy gap of approximately 2.0 eV, consistent with experimental findings. researchgate.netatlantis-press.com The electronic band structure of bismuth subcarbonate (Bi₂O₂CO₃) has also been investigated using DFT with the modified Becke-Johnson potential (mBJ), revealing it to be an indirect band gap semiconductor with a gap of about 0.8 eV. uobasrah.edu.iq
Full Potential Linear Augmented Plane Wave (FP-LAPW) and Full Potential Linear Muffin-Tin Orbital (FP-LMTO) Methods
These methods are all-electron, first-principles approaches that accurately describe the electronic structure by treating the crystal potential without shape approximations.
FP-LAPW : The Full Potential Linear Augmented Plane Wave (FP-LAPW) method, often implemented in codes like WIEN2k, is highly accurate for calculating electronic and structural properties. It has been employed to study bismuth tellurium oxides (Bi₆Te₂O₁₅), investigating their structural, electronic, and optical properties. For Bi₆Te₂O₁₅, the band gap energy was calculated to be 3.36 eV using the modified Becke-Johnson potential with Tran-Blaha parameterization (TB-mBJ), which was close to the experimental value of 3.29 eV. mdpi.comresearcher.life FP-LAPW has also been used to study bismuth subcarbonate (Bi₂O₂CO₃), confirming its semiconducting nature and providing insights into its electronic charge density distribution and bond characteristics. uobasrah.edu.iq
FP-LMTO : The Full Potential Linear Muffin-Tin Orbital (FP-LMTO) method is another robust all-electron approach. It has been used for electronic band structure calculations of oxygen-containing bismuth compounds, providing a comprehensive analysis through comparison with experimental data. These studies suggest the presence of noticeable electronic correlations in these compounds. researchgate.net
Tight-Binding (TB) Modeling of Electronic Structure
Tight-binding (TB) modeling offers a simplified yet effective approach to describe the electronic structure, particularly useful for understanding interatomic interactions and band formation.
TB modeling has been applied to study the electronic structure of parent compounds like ABiO₃ (A = Sr, Ba), which are bismuth perovskites. These studies establish that interatomic hybridization involving Bi-6s and O-2p orbitals is the most significant factor in shaping their band structure near the Fermi level. arxiv.orgaps.orglims.ac.uk A minimal TB model derived from DFT calculations can accurately describe the band structure's properties as a function of lattice distortions, including the opening of a charge gap due to breathing distortions and the condensation of holes onto a₁g-symmetric molecular orbitals. arxiv.orgaps.org The tight-binding approach is particularly useful for covalently bonded materials where electron wave functions can be approximated by localized atomic wavefunctions. tuwien.at
Finite Difference Method (FDMNES) for XANES Modeling
The Finite Difference Method (FDM), often implemented in codes like FDMNES, is a powerful tool for simulating X-ray Absorption Near Edge Structure (XANES) spectra, allowing for detailed analysis of electronic structure and local atomic environment.
FDMNES code has been used for ab initio calculations to analyze XANES data, particularly at the Bi LIII and LI edges, for various bismuth compounds including Bi₂O₃. hzdr.deresearchgate.net These simulations have shown that both the oxidation state and the length of Bi-ligand bonds determine the exact position of the absorption edge. hzdr.deresearchgate.net Additionally, strong Bi p-d orbital mixing has been observed. hzdr.de FDMNES allows for the calculation of unoccupied projected density of states in relation to the X-ray absorption process. hzdr.de The method also enables electron population analysis by fitting XANES simulations to experimental spectra. aps.org
Molecular Dynamics Simulations for Dynamic Properties and Ion Transport
Molecular Dynamics (MD) simulations are essential for studying the dynamic properties and ion transport mechanisms in materials, providing insights into atomic movement over time.
Ab initio Molecular Dynamics (AIMD) simulations have been extensively used to investigate oxide ion dynamics in bismuth-based solid electrolytes, such as Bi₀.₉₁₃V₀.₀₈₇O₁.₅₈₇ (bismuth vanadate). These simulations revealed two distinct mechanisms contributing to oxide ion dynamics: a slower diffusion process through the Bi-O sublattice and a faster, more localized dynamics of oxide ions within VOₓ coordination spheres. acs.org AIMD simulations for δ-Bi₂O₃ have provided evidence for long-range oxide ion diffusion, with jump distances agreeing well with experimental observations. acs.org
Conventional MD simulations have also been employed to study the effect of cation polarizability on ion transport in δ-Bi₂O₃, demonstrating that high cation polarizability is a key factor in promoting high oxide ion diffusivity. qmul.ac.ukresearchgate.net In δ-Bi₃YO₆, MD simulations showed that oxide ion jumps predominantly occur in bismuth-rich octants, indicating higher mobility of oxide ions surrounded only by bismuth cations, while yttrium ions can act as trapping centers. qmul.ac.uk Molecular dynamics simulations, combined with theoretical calculations, have also been used to demonstrate enhanced sodium diffusion pathways and increased ion migration rates in bismuth-substituted sodium titanate nanoarchitectures. nih.gov
Computational Studies of Defect Thermodynamics and Kinetics
Computational studies are crucial for understanding the formation and behavior of defects in this compound compounds, which significantly influence their properties.
First-principles calculations are used to determine defect formation energies, providing insights into the stability and concentration of various defects. For instance, the formation energy of bismuth vacancies (VBi) in bismuth ferrite (BiFeO₃) has been calculated under different oxygen conditions. Under oxygen-rich conditions, the formation energy of VBi in unstrained bulk BiFeO₃ was calculated to be 2.46 eV, increasing to 5.54 eV under oxygen-poor conditions. mdpi.com
Strain has a significant impact on defect stability. Compressive strain strongly stabilizes bismuth vacancies, decreasing their formation energy, while tensile strain destabilizes them. mdpi.com Out-of-plane (OP) Bi-O vacancy pairs exhibit enhanced stability under both compressive and tensile strain, with notable reductions in formation enthalpy. mdpi.com
Oxygen vacancies play a pivotal role in the properties of this compound materials, including photocatalytic efficiency. First-principles calculations have shown that oxygen vacancies in BiVO₄ can have two distinguishable geometric configurations with similar energies in the bulk, but the (001) subsurface stabilizes a "split vacancy" configuration by approximately 1 eV. acs.org The breaking of relatively weak Bi-O bonds can lead to the formation of oxygen vacancies, as observed in Bi₂WO₆ nanoflakes under electron irradiation. beilstein-journals.org The introduction of oxygen vacancies in materials like bismuth oxychloride (BiOCl) can narrow the band gap and enhance photocatalytic activity. rsc.org
Future Research Directions and Perspectives in Bismuth Oxygen Chemistry
Development of Novel Bismuth-Oxygen Architectures and Nanostructures
The creation of novel this compound architectures and nanostructures is a key area for future research. Current synthesis methods, such as hydro/solvothermal synthesis, co-precipitation, and microwave-assisted solvothermal methods, have enabled the production of various bismuth oxyhalide (BiₓOᵧXz) nanoparticles and different bismuth oxide polymorphs, including α-Bi₂O₃, β-Bi₂O₃, and γ-Bi₂O₃. mdpi.comacs.orgresearchgate.netmdpi.com For instance, laser synthesis techniques are being explored for controlled production of bismuth oxyhalides with varying stoichiometries and complex oxides, potentially incorporating multiple halogen atoms. mdpi.com This approach offers new avenues to control structure and properties, facilitating the creation of novel composite catalysts. mdpi.com
Further research will focus on developing three-dimensional (3D) self-assembled hierarchical structures, like flower-like γ-phase bismuth oxide, which has shown enhanced ion conductivity. acs.org The precise control over morphology, crystallinity, and phase evolution, particularly in metastable phases, remains a challenge and an active area of investigation. acs.orgresearchgate.net The synthesis of defined bismuth oxyhalide nanostructures is often hindered by their rapid nucleation and growth in aqueous solutions, highlighting the need for methods that slow down this process to enable detailed mechanistic studies. anl.gov
Advanced Characterization Techniques for In-Situ and Operando Studies
Advanced characterization techniques, particularly in-situ and operando studies, are crucial for understanding the dynamic behavior of this compound materials under realistic working conditions. These techniques provide unprecedented insights into structural and electronic changes on catalyst surfaces, revealing critical aspects of catalytic activity, selectivity, and stability during operation. oaepublish.comresearchgate.neteuropean-mrs.com
For example, in-situ X-ray total scattering and in-situ liquid cell transmission electron microscopy (TEM) are being used to investigate the formation of bismuth oxyhalide nanoparticles, revealing local atomic order and tracking the growth of individual nanoparticles. anl.gov Operando Raman and X-ray absorption fine structure (XAFS) measurements are employed to track structural changes and identify real active phases in bismuth-based catalysts during electrocatalytic processes, such as CO₂ reduction. researchgate.netoup.com These studies help to correlate initial and operando states, which is vital for the precise design of catalytic systems. researchgate.net
Rational Design of this compound Materials for Enhanced Functional Performance
Rational design principles are increasingly applied to tailor this compound materials for enhanced functional performance. This involves understanding and manipulating their unique crystal structures, mixed electron band structures, and diverse compositions. pku.edu.cn Strategies include defect regulation, heteroatom doping, morphology control, utilization of the surface plasmon resonance (SPR) effect, and heterojunction construction. pku.edu.cn
For instance, the introduction of oxygen vacancies can effectively narrow the bandgap and improve the separation efficiency of electron-hole pairs, enhancing photocatalytic performance. researchgate.netrsc.org Rational structural engineering of 2D/3D hybrid architectures, such as bismuth oxyselenide (B8403211) (Bi₂O₂Se) with carbon nanotubes (CNTs), has demonstrated improved lithium storage capabilities by optimizing active material loading and conductive pathways. mdpi.com The strategic design of layered oxide materials, considering cationic potential and oxygen vacancies, can lead to enhanced ion mobility and structural stability in applications like batteries. acs.orgmdpi.com
Addressing Challenges in Charge Carrier Dynamics and Recombination
A significant challenge in this compound materials, particularly for photocatalytic applications, is the recombination rate of photogenerated charge carriers. rsc.orgresearchgate.netrsc.orgbeilstein-journals.org Future research aims to overcome this by various strategies:
Bandgap Tuning: Adjusting the bandgap, for instance, by forming solid solutions of bismuth oxyhalides (e.g., BiOBrₓI₁₋ₓ), can enable better utilization of visible light and influence charge carrier mobility. rsc.org
Defect Engineering: Introducing oxygen vacancies can act as traps for photoexcited electrons, impeding carrier recombination and promoting adsorption and activation of small molecules. rsc.orgfafu.edu.cn However, oxygen vacancies can also enhance nonradiative charge recombination, as observed in monoclinic bismuth vanadate (B1173111) (BiVO₄), by introducing sub-gap states that trap holes. researchgate.net Therefore, careful control and understanding of defect roles are critical.
Heterojunction Construction: Creating Schottky junctions, Type-II heterojunctions, or Z-scheme/S-scheme heterojunction systems with other semiconductors (e.g., Bi₂Sn₂O₇-based heterostructures, Bi₁₂O₁₇Cl₂/Bi₂S₃ S-scheme heterojunctions) can significantly enhance charge carrier separation efficiency and mobility. researchgate.netbeilstein-journals.orgnih.govacs.orgchinesechemsoc.org
Morphology Modification and Plasmonic Effects: Tailoring morphology and utilizing surface plasmon resonance (SPR) effects from noble metal nanoparticles can improve light absorption and facilitate charge transfer. beilstein-journals.orgchinesechemsoc.org
Exploration of New Synergistic Effects in this compound Heterostructures
The exploration of new synergistic effects in this compound heterostructures is a dynamic area of research. Heterostructures, such as those combining bismuth oxides/oxyhalides with graphitic carbon nitride (g-C₃N₄), offer enhanced photocatalytic performance due to favorable band energy alignments and improved charge separation. mdpi.com
Recent work on AgBiO₃/Bi₂MoO₆ Z-scheme heterojunctions with rich oxygen vacancies has shown improved pollutant degradation and bacterial inactivation, highlighting the synergistic interplay between heterojunction formation and defect engineering. mdpi.com Similarly, the integration of metallic bismuth (Bi) with bismuth oxides, like in Bi/Bi₂WO₆-x, can synergistically mediate the production of reactive oxygen species for photodegradation. rsc.org The development of S-scheme heterojunctions, which effectively suppress photo-corrosion and enhance charge transfer, is also a promising direction. chinesechemsoc.org
Integration of Computational and Experimental Approaches for Accelerated Discovery
The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new this compound materials. High-throughput computational methods, particularly those leveraging artificial intelligence (AI) and machine learning (ML), can efficiently screen and predict novel materials by elucidating correlations between crystal structures and properties. acs.orgarxiv.orgoup.comoaepublish.com
Density Functional Theory (DFT) calculations are essential for understanding electronic structure and predicting material properties. acs.orgoup.com Combining DFT with experimental electronic structure data enhances the power of predictive theory. acs.org Automated experimental platforms, coupled with intelligent experimental planning, can accelerate the synthesis and screening of materials, especially in complex multi-variable systems. arxiv.orgoup.comnih.gov Future active learning algorithms will dynamically update models with real-time feedback, improving design efficiency and bridging the gap between ML/computation-guided strategies and experimental synthesis. arxiv.orgoup.comoaepublish.com
Unexplored this compound Compound Systems and Their Potential
The exploration of unexplored this compound compound systems holds significant potential for novel properties and applications. The hydrothermal method, for instance, has proven effective in synthesizing new phases of bismuth oxides, including those with trivalent (Bi³⁺), pentavalent (Bi⁵⁺), and mixed-valence bismuth, which are not achievable by high-temperature solid-state reactions. sci-hub.se These new phases can exhibit interesting properties such as photocatalytic activity, superconductivity, and magnetic frustration. sci-hub.senih.gov
Future research will likely delve into more complex bismuthates and bismuth oxychalcogenides beyond common Bi₂O₃ and BiOX systems, seeking compounds with tailored electronic structures and enhanced functionalities. The potential of bismuth oxyiodide (BiOI) as a model system for exploring other 2D materials and discovering new compounds is also recognized, despite being less explored than graphene or MXenes. rsc.org Further investigation into the various polymorphs of bismuth oxide (α, β, γ, δ, ε, ω) and their controlled synthesis to stabilize desired metastable phases at room temperature could lead to materials with unique structural, electrical, and optical properties. researchgate.net
Q & A
Q. What are the key phases in the bismuth-oxygen (Bi-O) system, and how are they synthesized?
The Bi-O system exhibits stable solid phases such as α-Bi₂O₃, δ-Bi₂O₃, and Bi metal under varying oxygen partial pressures and temperatures. Synthesis often involves controlled oxidation of bismuth metal or thermal decomposition of bismuth precursors (e.g., Bi(NO₃)₃). For reproducibility, document synthesis conditions (temperature, pressure, precursor purity) and use X-ray diffraction (XRD) for phase identification .
Q. How do researchers characterize the structural properties of this compound compounds?
Structural analysis employs techniques like XRD for crystallography, Raman spectroscopy for bond vibrations, and extended X-ray absorption fine structure (EXAFS) for local coordination. For example, BiO₆ octahedra in Na₅Bi(MoO₄)₄ exhibit distinct photoluminescence properties compared to BiO₈ polyhedra, as shown in excitation/emission spectra .
Q. What experimental methods are used to measure oxygen stoichiometry in bismuth oxides?
Thermogravimetric analysis (TGA) under controlled atmospheres quantifies oxygen loss/gain. Coupled with iodometric titration, this determines non-stoichiometry (e.g., δ in Bi₂O₃-δ). Electrochemical impedance spectroscopy (EIS) can also correlate oxygen vacancies with ionic conductivity .
Advanced Research Questions
Q. How can thermodynamic modeling resolve contradictions in Bi-O phase diagram data?
Computational tools like CALPHAD integrate conflicting experimental data (e.g., solubility limits, phase boundaries) by optimizing Gibbs energy parameters. For instance, discrepancies in δ-Bi₂O₃ stability above 729°C were resolved using ionic sublattice models for liquid phases and ideal gas approximations for vapor phases .
Q. What advanced techniques probe oxygen interaction in bismuth-based catalysts?
In situ X-ray photoelectron spectroscopy (XPS) tracks oxygen adsorption/desorption on Bi surfaces. Density functional theory (DFT) simulations model oxygen vacancy formation energies, linking defects to catalytic activity in reactions like CO oxidation. Pair these with operando Raman spectroscopy for dynamic structural insights .
Q. How do this compound polyhedra influence functional properties in materials like Bi₄Ti₃O₁₂?
The insulating Bi-O layers in Bi₄Ti₃O₁₂ regulate space charge and polarization. Use high-resolution transmission electron microscopy (HRTEM) to image layer stacking and piezoresponse force microscopy (PFM) to map ferroelectric domains. Temperature-dependent dielectric measurements reveal how Bi-O distortions affect Curie temperatures .
Q. What methodologies address oxygen solubility limitations in bismuth oxide synthesis?
For oxygen-sensitive reactions (e.g., Bi₂O₃ reduction), employ gas-tight reactors with zirconia oxygen sensors. Alternatively, use molten salt synthesis to enhance oxygen diffusion. Document gas flow rates and impurity levels (e.g., H₂O, CO₂) to ensure reproducibility .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze conflicting reports on Bi-O compound stability?
Perform a critical literature review focusing on experimental conditions (e.g., purity, atmosphere). Replicate key studies using standardized protocols (e.g., ISO guidelines for TGA). Use error propagation analysis to quantify uncertainties in reported phase boundaries .
Q. What statistical approaches validate spectroscopic data in oxygen defect studies?
Apply principal component analysis (PCA) to deconvolute overlapping Raman/XPS peaks. For EXAFS, use least-squares fitting with software like ARTEMIS to distinguish Bi-O coordination environments. Cross-validate with neutron diffraction for oxygen positional parameters .
Methodological Best Practices
Q. How to ensure reproducibility in this compound synthesis?
- Documentation : Record precursor sources, furnace calibration data, and environmental controls (humidity, O₂ levels).
- Validation : Use reference materials (e.g., NIST-certified Bi₂O₃) for instrument calibration.
- Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data in appendices and processed data in main texts .
Q. What ethical considerations apply to Bi-O research data sharing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
